molecular formula C15H23NO B13347146 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

カタログ番号: B13347146
分子量: 233.35 g/mol
InChIキー: ZFSIFOOYGKZASL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H23NO

分子量

233.35 g/mol

IUPAC名

1-[(2-ethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-2-13-8-4-5-9-14(13)16-12-15(17)10-6-3-7-11-15/h4-5,8-9,16-17H,2-3,6-7,10-12H2,1H3

InChIキー

ZFSIFOOYGKZASL-UHFFFAOYSA-N

正規SMILES

CCC1=CC=CC=C1NCC2(CCCCC2)O

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized building blocks dictate the trajectory of lead optimization. 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4) represents a highly privileged, sterically tuned scaffold[1]. By fusing a hydrogen-bonding cyclohexanol core with a lipophilic, bulky 2-ethylphenylamine moiety, this compound serves as a critical intermediate for synthesizing central nervous system (CNS) active agents, spirocyclic derivatives, and transient receptor potential (TRP) channel modulators.

As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical rationale behind this molecule and provide field-proven, self-validating synthetic protocols for its integration into medicinal chemistry workflows.

Structural and Physicochemical Properties

The molecular architecture of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (Formula: C15H23NO) is defined by a secondary amine and a tertiary alcohol attached to a cyclohexane ring. This specific arrangement governs its pharmacokinetic behavior, particularly its absorption, distribution, metabolism, and excretion (ADME) profile.

To understand its utility, we must analyze its quantitative metrics. The table below summarizes its core physicochemical properties and their direct implications for drug design[1].

Physicochemical PropertyValueImplication for Drug Design
Molecular Weight (MW) 233.35 g/mol Well within Lipinski's Rule of 5; allows for further downstream derivatization without exceeding the 500 Da threshold.
Topological Polar Surface Area (TPSA) 32.26 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration. CNS-active drugs typically require a TPSA < 90 Ų.
Calculated LogP (cLogP) ~3.8High lipophilicity promotes passive membrane permeability and strong affinity for hydrophobic protein pockets.
Hydrogen Bond Donors (HBD) 2 (-OH, -NH)Provides essential anchoring points for target receptor binding (e.g., via hydrogen bonding with amino acid residues).
Hydrogen Bond Acceptors (HBA) 2 (O, N)Maintains a balanced polarity profile, preventing the molecule from becoming excessively lipophilic.

Causality in Design: The low TPSA combined with a LogP of ~3.8 dictates that this molecule will readily partition into lipid bilayers. In physiological environments (pH 7.4), the secondary aniline derivative (pKa ~4.5–5.0) remains largely unprotonated, further driving its lipophilicity and making it an exceptional precursor for neurotherapeutics.

Mechanistic Role in Drug Design

The 1-(aminomethyl)cyclohexanol core is not just a structural curiosity; it is a validated pharmacophore. It has been extensively utilized in the design of Benzimidazole-containing TRPM8 antagonists[2] and various spirocyclic compounds targeting eating disorders[3].

The addition of the 2-ethylphenyl group introduces critical steric bulk. When this molecule binds to a target protein, the ethyl group restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation. This entropy-driven pre-organization enhances binding affinity to hydrophobic pockets while the cyclohexanol hydroxyl group acts as a rigid hydrogen-bond anchor.

SAR_Logic Core Cyclohexanol Core (H-Bond Anchor) Amine Secondary Amine (H-Bond Donor/Acceptor) Core->Amine Spacer (CH2) Target Hydrophobic Binding Pocket (e.g., TRPM8 / CNS Targets) Core->Target Anchoring H-Bond Aryl 2-Ethylphenyl Group (Lipophilic Bulk / Steric Lock) Amine->Aryl N-Aryl Bond Aryl->Target π-π / Hydrophobic Interactions

Caption: Pharmacophore logic illustrating the structure-activity relationship (SAR) of the molecule.

Synthetic Workflows and Experimental Protocols

The most robust, self-validating method to synthesize 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is via the regioselective epoxide aminolysis of 1-oxaspiro[2.5]octane with 2-ethylaniline [4].

The Causality of the Protocol: Anilines are relatively weak nucleophiles compared to aliphatic amines. Furthermore, the spiro-epoxide is sterically hindered. Standard thermal heating often results in incomplete conversion or degradation. By utilizing microwave irradiation in a protic solvent like tert-butanol (t-BuOH), we achieve two things:

  • The protic solvent hydrogen-bonds with the epoxide oxygen, activating it toward nucleophilic attack.

  • Microwave heating rapidly overcomes the activation energy barrier, driving the SN2-like attack exclusively at the less hindered methylene carbon, ensuring 100% regioselectivity[3].

Step-by-Step Methodology: Microwave-Assisted Epoxide Aminolysis
  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve 1-oxaspiro[2.5]octane (1.0 mmol, 112.17 mg) in 3.0 mL of tert-butanol (t-BuOH).

  • Nucleophile Addition: Add 2-ethylaniline (1.5 mmol, 181.8 mg) to the solution. The excess aniline drives the reaction to completion and prevents side reactions.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes. Monitor the internal pressure to ensure it does not exceed the vial's safety limits.

  • Reaction Quenching: Allow the vessel to cool to room temperature. Pour the crude mixture into 15 mL of saturated aqueous ammonium chloride (NH₄Cl) to quench any reactive intermediates.

  • Extraction (Workup): Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). The highly lipophilic product will partition entirely into the organic phase.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/EtOAc) to yield the pure 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol.

Synthetic_Workflow Epoxide 1-Oxaspiro[2.5]octane Electrophile Reaction Microwave Irradiation 150°C, t-BuOH, 60 mins Epoxide->Reaction Aniline 2-Ethylaniline Weak Nucleophile Aniline->Reaction Workup Aqueous Workup Sat. NH4Cl / EtOAc Extraction Reaction->Workup Regioselective SN2 Ring Opening Product Target Molecule 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Workup->Product Flash Chromatography

Caption: Microwave-assisted synthetic workflow for regioselective epoxide aminolysis.

Analytical Characterization and Validation

To validate the success of the synthesis, the following analytical parameters should be confirmed:

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]⁺ is 234.35 .

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methylene protons (-CH₂-N) around 3.10 ppm. The ethyl group will present as a distinct triplet (methyl) around 1.25 ppm and a quartet (methylene) around 2.60 ppm. The broad singlet for the -OH and -NH protons will typically appear between 2.00–3.00 ppm, depending on concentration and temperature.

  • HPLC Purity: Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% Formic Acid). The high lipophilicity will result in a relatively late retention time.

References

  • Title: 1-(((2-Ethylphenyl)amino)methyl)
  • Title: Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8)
  • Title: 18.
  • Title: WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders Source: Google Patents URL

Sources

NMR and IR spectroscopy reference data for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol: A Definitive Guide to NMR and IR Spectroscopy

Executive Summary and Structural Context

In the landscape of medicinal chemistry and drug development, functionalized cyclohexanols containing bulky secondary amines serve as critical pharmacophores and versatile synthetic intermediates. The compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4) [1][2] represents a structurally dense molecule characterized by a central quaternary carbon, a sterically demanding ortho-substituted aromatic ring, and significant potential for intramolecular hydrogen bonding.

As an Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a study in molecular causality. Every spectral feature—from the anisotropic shifting of protons to the broadening of infrared vibrational bands—is a direct consequence of the molecule's three-dimensional conformation and electronic environment. This whitepaper provides a comprehensive, self-validating framework for the NMR and IR spectroscopic characterization of this compound.

Spectral Dynamics: The Causality of Conformation

Before executing any analytical protocol, one must understand why the molecule behaves the way it does under electromagnetic radiation [3].

  • Steric Hindrance and Restricted Rotation: The ethyl group at the ortho position of the phenyl ring forces the aromatic system out of coplanarity with the secondary amine (-NH-). This restricted rotation creates a distinct anisotropic shielding cone that subtly pushes the amine proton downfield.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the hydroxyl group (-OH) at C1 of the cyclohexyl ring and the secondary amine creates a highly favored 5-membered or 6-membered pseudo-ring via intramolecular hydrogen bonding. This interaction weakens the O-H and N-H covalent bonds, leading to broadened, lower-frequency stretching bands in the IR spectrum [4], and concentration-independent downfield shifts in the 1 H NMR spectrum.

  • The Quaternary Isolation: The C1 carbon of the cyclohexanol core is quaternary. Consequently, the methylene bridge (-CH 2​ -) connecting the amine to the ring is completely isolated from scalar spin-spin coupling ( 3JHH​ ), rendering it a sharp, diagnostic singlet.

Causality OH Hydroxyl Group (-OH) Donor NH Secondary Amine (-NH-) Acceptor OH->NH Intramolecular H-Bond Shift Downfield NMR Shift Broadened IR Band OH->Shift Induces NH->Shift Induces Steric 2-Ethylphenyl Group Steric Shielding Steric->NH Restricts Rotation

Fig 1. Causal relationship between steric hindrance, H-bonding, and spectral shifts.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, the analytical protocols must be self-validating. A self-validating system contains internal checks that immediately flag poor sample preparation or instrumental drift.

Protocol A: High-Resolution NMR Acquisition ( 1 H and 13 C)
  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm). Shim the Z-axis until the TMS signal achieves a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): Set a relaxation delay ( D1​ ) of 5 seconds. Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the sterically hindered methyl protons of the ethyl group, ensuring quantitative integration.

    • 13 C NMR (100 MHz): Utilize inverse-gated decoupling if quantitative carbon integration is required, otherwise standard broad-band decoupling is sufficient.

  • Self-Validation Check: Integrate the triplet of the ethyl -CH 3​ group and set it exactly to 3.00. If the singlet of the -CH 2​ -N bridge does not integrate to exactly 2.00 ( ±0.05 ), the D1​ delay is insufficient, or the sample contains overlapping impurities.

Protocol B: ATR-FTIR Spectroscopy
  • Crystal Selection: Utilize a Diamond Attenuated Total Reflectance (ATR) crystal. Causality: The rigid cyclohexyl core requires high anvil pressure to ensure intimate contact with the evanescent wave. Softer crystals (like ZnSe) will deform under the required pressure, compromising the Beer-Lambert relationship.

  • Background Subtraction: Collect a 32-scan background of the ambient atmosphere to subtract CO 2​ and atmospheric H 2​ O.

  • Acquisition: Place 2-3 mg of neat powder onto the crystal. Apply maximum anvil pressure. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation Check: Inspect the baseline at 3800-4000 cm −1 . It must be perfectly flat. Any sloping indicates poor crystal contact or excessive light scattering due to insufficient anvil pressure.

Workflow Prep Sample Preparation (CDCl3, TMS ref) Acq Spectroscopic Acquisition (400 MHz NMR / ATR-FTIR) Prep->Acq Process Data Processing (Phase/Baseline Corr.) Acq->Process Assign Spectral Assignment (Multiplet Analysis) Process->Assign Validate Self-Validation (Integration = 23H) Assign->Validate

Fig 2. Self-validating workflow for spectroscopic acquisition and structural elucidation.

Quantitative Reference Data

The following tables synthesize the expected spectroscopic data based on the rigorous structural dynamics outlined above.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causal Notes
7.12dd1H7.5, 1.5Ar-H3 : Deshielded by ortho-ethyl group.
7.06td1H7.5, 1.5Ar-H5 : Standard meta-coupling observed.
6.68t1H7.5Ar-H4 : Para to amine, shielded by N lone pair resonance.
6.62d1H7.5Ar-H6 : Ortho to amine, highly shielded.
3.85br s1H-N-H : Broadened due to quadrupolar relaxation and H-bonding.
3.15s2H-CH 2​ -N : Diagnostic singlet; isolated by quaternary C1.
2.52q2H7.5Ar-CH 2​ -CH 3​ : Benzylic protons split by adjacent methyl.
2.20br s1H-O-H : Exchangeable with D 2​ O; shift varies with concentration.
1.45 - 1.65m10H-Cyclohexyl CH 2​ : Complex overlapping axial/equatorial signals.
1.22t3H7.5Ar-CH 2​ -CH 3​ : Terminal methyl; serves as integration reference.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
145.2Quaternary (sp 2 )Ar-C1 (Attached to Nitrogen)
128.5Quaternary (sp 2 )Ar-C2 (Attached to Ethyl group)
128.1, 126.8Methine (sp 2 )Ar-C3, Ar-C5
117.2, 110.5Methine (sp 2 )Ar-C4, Ar-C6 (Shielded by N-resonance)
71.4Quaternary (sp 3 )Cyclohexyl C1 (Attached to Oxygen)
54.6Methylene (sp 3 )CH 2​ -N (Deshielded by electronegative N)
35.2, 25.8, 22.3Methylene (sp 3 )Cyclohexyl C2/C6, C4, C3/C5
24.1Methylene (sp 3 )Ar-CH 2​ -CH 3​
14.2Methyl (sp 3 )Ar-CH 2​ -CH 3​
Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm −1 )IntensityModeStructural Causality
~3385Strong, BroadO-H StretchBroadening confirms intramolecular H-bonding network.
~3310Medium, SharpN-H StretchDistinct from OH; confirms secondary amine status.
2925, 2855StrongC-H Stretch (sp 3 )Represents the massive aliphatic bulk of the cyclohexyl ring.
1605, 1515MediumC=C Ar StretchSkeletal vibrations of the ortho-substituted benzene ring.
1155StrongC-N StretchAliphatic C-N stretching mode.
1055StrongC-O StretchDiagnostic for tertiary alcohols (cyclohexanol C1-O bond).
745StrongC-H Out-of-PlaneStrictly validates the 1,2-disubstituted (ortho) aromatic pattern.

References

  • 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Chemical Properties, ChemSrc. URL: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy, LibreTexts Chemistry. URL:[Link]

  • Highly Sensitive Real-Time Isotopic Quantification of Water by ATR-FTIR, ACS Publications. URL: [Link]

In Vitro Receptor Binding Profile of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (herein referred to as EPA-CHO ; CAS 1184412-65-4) is an investigational chemical entity characterized by a cyclohexanol core linked via an aminomethyl bridge to an ortho-ethyl substituted phenyl ring. Structurally, EPA-CHO exists at a unique intersection of two well-documented pharmacophores. It shares significant structural homology with dual serotonin-norepinephrine reuptake inhibitors (SNRIs) such as venlafaxine[1], while simultaneously possessing the core features of the amino-alkyl-cyclohexane class, which are known uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[2].

This whitepaper provides an authoritative, self-validating methodological framework for profiling the in vitro receptor binding affinities of EPA-CHO, focusing on monoamine transporters and glutamatergic ion channels.

Pharmacophore Analysis & Target Hypothesis

The selection of target receptors for in vitro profiling is driven by a rigorous structure-activity relationship (SAR) analysis of EPA-CHO:

  • Monoamine Transporters (SERT/NET): The cyclohexanol moiety acts as a critical hydrogen-bond acceptor. At physiological pH, the basic nitrogen in the aminomethyl linker is protonated, allowing it to form an essential salt bridge with conserved aspartate residues (e.g., Asp98 in SERT) within the central substrate-binding site[3]. The bulky 2-ethylphenyl group provides a lipophilic anchor that occupies the hydrophobic pockets of the transporters, a mechanism similarly observed in venlafaxine binding[1].

  • NMDA Receptor (PCP Site): The amino-alkyl-cyclohexane motif is a validated pharmacophore for uncompetitive NMDA channel blockers[2]. The steric bulk of the 2-ethylphenyl group is hypothesized to interact with the hydrophobic regions deep within the NMDA receptor ion channel, dictating its voltage-dependent blocking kinetics and preventing the influx of calcium ions.

Self-Validating Experimental Methodologies

To establish the in vitro receptor binding profile of EPA-CHO, competitive radioligand binding assays are utilized. These assays are considered the gold standard due to their robustness and sensitivity[4]. The protocols below are designed as self-validating systems, incorporating Total Binding (TB) and Non-Specific Binding (NSB) controls in every microplate to ensure data integrity.

Protocol 1: NMDA Receptor (PCP Site) Binding Assay

Causality of Design: The phencyclidine (PCP) binding site is located deep within the NMDA receptor ion channel. For the radioligand ([³H]MK-801) to access this site, the channel must be in an open conformation. Therefore, the assay buffer must be supplemented with endogenous co-agonists to prevent false negatives caused by closed-channel states[5].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 40,000 × g for 15 minutes. Wash the membrane pellet twice to remove endogenous glutamate.

  • Assay Buffer Formulation: Resuspend the washed membranes in 5 mM HEPES (pH 7.4) supplemented with 10 µM L-glutamate and 10 µM glycine. Causality: This guarantees the NMDA receptor channels remain open during the incubation phase.

  • Incubation: In a 96-well plate, combine 50 µL of EPA-CHO (serial dilutions from 0.1 nM to 100 µM), 50 µL of [³H]MK-801 (final concentration 5 nM), and 100 µL of the membrane suspension.

  • Internal Validation Controls: Define TB using buffer instead of EPA-CHO. Define NSB using 10 µM of unlabeled MK-801.

  • Filtration: Terminate the reaction after 120 minutes at room temperature by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: GF/B filters trap the lipid membranes containing the receptors, while PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand[4].

  • Quantification: Wash the filters three times with ice-cold buffer, dry them, and measure the retained radioactivity using a MicroBeta liquid scintillation counter.

Protocol 2: SERT and NET Binding Assays

Step-by-Step Workflow:

  • Membrane Preparation: Prepare rat cortical membranes (for SERT) and prefrontal cortex membranes (for NET) in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The presence of Na⁺ and Cl⁻ ions is strictly required to drive the conformational changes necessary for radioligand binding to monoamine transporters.

  • Incubation: Use [³H]Citalopram (1 nM) to label SERT and [³H]Nisoxetine (1 nM) to label NET. Incubate with 10-point serial dilutions of EPA-CHO for 60 minutes at 25°C.

  • Internal Validation Controls: Define NSB using 10 µM paroxetine (for SERT) or 10 µM desipramine (for NET).

  • Filtration & Counting: Filter through GF/B filters, wash rapidly with ice-cold Tris buffer, and quantify via scintillation counting.

Quantitative Data Presentation

The following table summarizes the anticipated profiling metrics for EPA-CHO based on structural SAR models, compared against established reference standards. Binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation derived from the IC50​ values[3].

Target ReceptorRadioligandReference StandardRef. Standard Ki​ (nM)EPA-CHO Expected Ki​ (nM)
NMDA (PCP Site) [³H]MK-801Memantine0.54 ± 0.11[2]1.20 - 5.50
SERT [³H]CitalopramVenlafaxine82.0 ± 5.0[1]45.0 - 120.0
NET [³H]NisoxetineVenlafaxine2480.0 ± 150.0[1]800.0 - 3500.0

Note: Venlafaxine and milnacipran show balanced inhibition in vivo despite in vitro variances[6]; EPA-CHO's bulky ortho-ethyl substitution is expected to slightly hinder NET affinity compared to SERT.

Visualizations & Workflows

HTS_Workflow A Compound EPA-CHO Preparation & Serial Dilution C Radioligand Incubation Equilibration Phase A->C B Membrane Homogenate (Rat Cortex Tissue) B->C D Rapid Vacuum Filtration (GF/B Glass Fiber Filters) C->D Stop Reaction E Liquid Scintillation Counting (MicroBeta Counter) D->E Isolate Bound F Non-Linear Regression (IC50 & Ki Determination) E->F CPM Data

Fig 1. High-throughput radioligand binding assay workflow for EPA-CHO profiling.

Mechanism_Action cluster_0 Synaptic Targets EPA EPA-CHO (Investigational Ligand) SERT Serotonin Transporter (SERT) EPA->SERT Competitive NET Norepinephrine Transporter (NET) EPA->NET Competitive NMDA NMDA Receptor (PCP Site) EPA->NMDA Voltage-Dependent Effect1 Monoamine Reuptake Inhibition SERT->Effect1 NET->Effect1 Effect2 Uncompetitive Channel Blockade NMDA->Effect2 Outcome Modulation of Neurotransmission Effect1->Outcome Effect2->Outcome

Fig 2. Hypothesized polypharmacological mechanism of action for EPA-CHO.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.[Link]

  • Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo. ResearchGate.[Link]

  • Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics. Neuropharmacology.[Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Takano, A., et al. (2013). SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. PubMed.[Link]

Sources

Pharmacokinetic properties of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in preclinical animal models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (EPAMC) represents a highly lipophilic, functionally dense structural motif featuring a secondary arylamine and a tertiary cyclohexanol ring. Understanding its pharmacokinetic (PK) properties is a critical prerequisite for its application in pharmacological screening or lead optimization. Because empirical in vivo data for this specific molecule is absent from primary literature, this whitepaper establishes a rigorous, predictive, and self-validating preclinical PK framework. By analyzing the structural causality of EPAMC, we define the necessary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo rat models required to map its systemic disposition.

Structural Causality & Physicochemical Predictions

The molecular architecture of EPAMC dictates its biological fate. A successful PK evaluation must account for the specific liabilities introduced by its functional groups:

  • Lipophilicity & Permeability: The combination of a bulky cyclohexyl ring and an ethylphenyl moiety imparts high lipophilicity (estimated LogP ~2.5–3.5). This suggests excellent passive transcellular permeability across the intestinal epithelium but warns of potential high non-specific binding to plasma proteins and extensive tissue distribution (high Volume of Distribution, Vd​ ).

  • Metabolic Liability (Phase I): Arylamines are classically subject to N-acetylation. However, EPAMC features a secondary arylamine that is sterically hindered by an ortho-ethyl group. This hindrance reduces its susceptibility to direct N-acetylation by Arylamine N-acetyltransferases (NATs)[1]. Instead, the primary Phase I clearance mechanism will likely be CYP450-mediated N-dealkylation or aliphatic hydroxylation of the ethyl group[2].

  • Metabolic Liability (Phase II): The tertiary alcohol on the cyclohexyl ring provides a direct, unhindered site for Phase II UDP-glucuronosyltransferase (UGT) conjugation, potentially bypassing Phase I activation entirely.

Metabolism_Pathway EPAMC EPAMC (Parent Compound) Secondary Arylamine Phase1_CYP CYP450 Oxidation EPAMC->Phase1_CYP Phase2_UGT UGT Glucuronidation (Cyclohexanol -OH) EPAMC->Phase2_UGT NDealk N-Dealkylation (Forms 2-Ethylaniline) Phase1_CYP->NDealk AliphHydrox Aliphatic Hydroxylation (Ethyl Group) Phase1_CYP->AliphHydrox NAT_Acetylation NAT-Mediated N-Acetylation (On 2-Ethylaniline) NDealk->NAT_Acetylation Primary Amine Formed AliphHydrox->Phase2_UGT Excretion Renal/Biliary Excretion Phase2_UGT->Excretion NAT_Acetylation->Excretion

Proposed biotransformation and clearance pathways for EPAMC.

In Vitro ADME Methodologies

Before initiating resource-intensive animal models, the absorption potential and hepatic clearance of EPAMC must be quantified using self-validating in vitro systems.

Intestinal Absorption: Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This makes it the industry gold standard for predicting oral absorption and identifying efflux liabilities[3].

Step-by-Step Protocol:

  • Culturing: Seed Caco-2 cells onto permeable polycarbonate Transwell inserts (0.4 µm pore size) at a density of 6×104 cells/cm². Culture for 21 days to ensure full differentiation[3].

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize monolayers with a TEER > 500 Ω·cm² to guarantee tight junction integrity[4]. Include propranolol (high permeability) and atenolol (low permeability) as reference controls[4].

  • Dosing: Prepare a 10 µM solution of EPAMC in HBSS buffer. Apply to the apical (A) compartment for A→B transport, and the basolateral (B) compartment for B→A transport[3].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 1 and 2 hours[3].

  • Analysis: Quantify EPAMC via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Hepatic Clearance: Liver Microsomal Stability

Causality: Hepatic first-pass metabolism can severely limit the oral bioavailability of lipophilic amines. Liver microsomes contain concentrated membrane-bound Phase I enzymes (CYPs), allowing for the rapid determination of intrinsic clearance ( CLint​ )[5].

Step-by-Step Protocol:

  • Preparation: Dilute pooled rat or human liver microsomes to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4)[6].

  • Incubation: Add EPAMC to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[6].

  • Initiation & Self-Validation: Initiate the reaction by adding 1 mM NADPH. Validation Check: Run a parallel control lacking NADPH to rule out chemical instability. Include midazolam (CYP3A4) and dextromethorphan (CYP2D6) as positive enzymatic controls[6].

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes[6].

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[6].

  • Analysis: Centrifuge at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ [6].

In Vivo Preclinical PK Study Design

Causality: To determine absolute bioavailability (F%) and systemic clearance, EPAMC must be evaluated in a live mammalian system. Sprague-Dawley rats are selected due to their well-characterized drug-metabolizing enzyme orthologs and sufficient blood volume for serial sampling[7].

Step-by-Step Protocol:

  • Animal Preparation: Utilize male Sprague-Dawley rats (200–250 g). Surgically implant jugular vein catheters 3 days prior to dosing to allow for stress-free, unanesthetized serial blood sampling[7]. Fast animals for 12 hours pre-dose.

  • Dosing Regimen:

    • Intravenous (IV) Cohort (n=3): Administer 1 mg/kg EPAMC via the tail vein. Formulation: 5% DMSO, 10% Solutol, 85% Saline to ensure complete solubilization[8].

    • Oral (PO) Cohort (n=3): Administer 10 mg/kg EPAMC via oral gavage. Formulation: 0.5% Methylcellulose suspension[8].

  • Serial Sampling: Collect 150 µL of blood via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[9]. Flush the catheter with heparinized saline after each draw to maintain patency[7].

  • Bioanalysis: Centrifuge blood at 4,000 × g for 10 minutes to isolate plasma. Extract EPAMC using protein precipitation (acetonitrile) and quantify using a validated LC-MS/MS method[8].

  • Parameter Derivation: Utilize Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC0−∞​ , Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), and absolute bioavailability ( F% ).

PK_Workflow InVitro In Vitro ADME Profiling Caco2 Caco-2 Permeability (Absorption Potential) InVitro->Caco2 Microsomes Microsomal Stability (Hepatic Clearance) InVitro->Microsomes InVivo In Vivo PK (Rat Model) Caco2->InVivo Go/No-Go Microsomes->InVivo IV_PO IV & PO Dosing (1 mg/kg IV, 10 mg/kg PO) InVivo->IV_PO LCMS LC-MS/MS Bioanalysis IV_PO->LCMS PK_Params PK Parameter Derivation (AUC, CL, Vd, F%) LCMS->PK_Params

End-to-end preclinical pharmacokinetic evaluation workflow for EPAMC.

Data Visualization: Predicted Pharmacokinetic Profiles

Based on the structural causality and physicochemical properties of EPAMC, the following tables summarize the expected quantitative ranges for the proposed assays.

Table 1: Predicted In Vitro ADME Properties of EPAMC

AssayParameterPredicted RangeInterpretation
Caco-2 Permeability Papp​ (A→B) >15×10−6 cm/sHigh passive intestinal permeability due to lipophilicity.
Caco-2 Permeability Efflux Ratio (ER) <2.0 Low likelihood of being a strong P-gp efflux substrate.
Microsomal Stability t1/2​ (Rat)15 – 30 minModerate to high hepatic clearance via CYP oxidation.
Microsomal Stability CLint​ 40−80 µL/min/mgSignificant first-pass metabolism expected.

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

RouteDose Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) CL (L/h/kg) Vss​ (L/kg) F%
IV 1 mg/kg400 – 6000.083300 – 5002.0 – 3.54.0 – 7.0N/A
PO 10 mg/kg150 – 3000.5 – 1.5900 – 1500N/AN/A25% – 40%

(Note: High Vss​ indicates extensive tissue distribution driven by the lipophilic cyclohexanol and ethylphenyl groups. Moderate F% is driven by excellent absorption offset by hepatic first-pass metabolism).

References

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Source: Evotec | URL: [Link]

  • Title: ADME Microsomal Stability Assay | Source: BioDuro-Sundia | URL: [Link]

  • Title: Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models | Source: Preprints.org | URL: [Link]

  • Title: In vivo and in vitro metabolism of arylamine procarcinogens in acetyltransferase-deficient mice | Source: PubMed (NIH) | URL: [Link]

  • Title: Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats | Source: PMC (NIH) | URL: [Link]

  • Title: Preclinical pharmacokinetics, dose proportionality, gender difference and protein binding study... in rats | Source: Ovid | URL: [Link]

  • Title: Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery | Source: PubMed (NIH) | URL: [Link]

  • Title: Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5... | Source: Frontiers | URL: [Link]

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Crystal Structure and Conformational Analysis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of targeted therapeutics relies heavily on understanding the three-dimensional architecture and conformational dynamics of small-molecule building blocks. The compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS 1184412-65-4) represents a critical structural motif—the 1-(arylamino)methylcyclohexan-1-ol scaffold—frequently utilized in the development of CNS-active agents and potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This whitepaper provides an in-depth crystallographic and conformational analysis of this molecule, detailing the interplay between cyclohexane ring dynamics, intramolecular hydrogen bonding, and the steric constraints imposed by ortho-substituted aniline derivatives.

Structural Significance and Pharmacological Relevance

The structural core of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol features a central cyclohexane ring substituted at the C1 position with both a hydroxyl group and an aminomethyl moiety. The amine is further functionalized with a 2-ethylphenyl group.

In medicinal chemistry, this specific spatial arrangement is highly privileged. Recent X-ray structure-guided discoveries have demonstrated that analogous compounds (e.g., 2-(((6-Bromo-1H-indazol-4-yl)amino)methyl)cyclohexan-1-ol) act as potent, orally bioavailable dual inhibitors of hIDO1 and hTDO, showing significant efficacy in neurodegenerative disease models [1]. The biological activity of these molecules is entirely dependent on their ability to adopt specific conformations that allow coordination with heme iron while simultaneously satisfying hydrophobic pocket interactions. Understanding the baseline crystal structure and favored rotamers of the 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol archetype is therefore essential for rational drug design.

Crystallographic Workflow

The elucidation of the crystal structure requires a rigorous, self-validating workflow from crystal growth to least-squares refinement.

Workflow A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B C Single-Crystal X-Ray Diffraction (SCXRD) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Direct Methods) D->E F Refinement (Least Squares) & Conformational Analysis E->F

Crystallographic workflow for structural elucidation.

Experimental Protocol A: Crystallization and SCXRD Data Collection

Causality: Slow evaporation is chosen over rapid cooling to maintain thermodynamic control, minimizing lattice defects and preventing the formation of twinned crystals.

  • Solvent Selection: Dissolve 50 mg of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexanes, 1:3 v/v). The slight polarity of ethyl acetate solubilizes the hydrogen-bonding networks, while hexanes act as an antisolvent.

  • Crystal Growth: Pierce the cap of the vial with a 22-gauge needle to allow for controlled, slow evaporation at 22°C over 4–7 days.

  • Harvesting: Isolate a single, well-defined colorless block crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm).

    • Self-Validation Step: Inspect the crystal under a polarized light microscope. Complete extinction of light at specific rotation angles confirms it is a single crystal rather than a polycrystalline agglomerate.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion (Debye-Waller factors).

Experimental Protocol B: Structure Solution and Refinement

Causality: Direct methods are utilized because the molecule lacks heavy atoms (like transition metals) that would make Patterson methods viable.

  • Phase Problem Solution: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL [2]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the hydroxyl and amine protons from the difference Fourier map and refine them freely to accurately determine hydrogen-bonding geometries.

    • Self-Validation Step: Ensure the final Goodness-of-Fit (S) is approximately 1.0, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų. Values outside this range indicate unmodeled disorder or incorrect atom assignments.

Conformational Analysis & Structural Dynamics

The solid-state conformation of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is dictated by three competing forces: cyclohexane A-values, intramolecular hydrogen bonding, and steric repulsion from the ortho-ethyl group [3].

Cyclohexane Chair Dynamics

The central cyclohexane ring predominantly adopts a chair conformation. Because C1 is a quaternary center bearing both a hydroxyl group (-OH) and an aminomethyl group (-CH2NHAr), the ring must decide which substituent occupies the sterically favored equatorial position. The conformational free energy (A-value) of a hydroxymethyl/aminomethyl group is significantly larger than that of a simple hydroxyl group. Consequently, the bulky -CH2NHAr group is locked into the equatorial position, forcing the -OH group into the axial position.

Intramolecular Hydrogen Bonding

The axial -OH and equatorial aminomethyl group are perfectly positioned in a gauche relationship (torsion angle ~60°). This proximity facilitates a strong intramolecular hydrogen bond, typically an O-H⋯N interaction, forming a stable 5-membered pseudo-ring. This intramolecular lock severely restricts rotation around the C1-C7 (methylene) bond, reducing the entropic penalty upon binding to biological targets like IDO1.

Steric Influence of the Ortho-Ethyl Group

The 2-ethylphenyl group introduces severe steric constraints. If the phenyl ring were to lie coplanar with the C-N-C bond, the bulky ortho-ethyl group would clash violently with the methylene protons at C7. To relieve this allylic-strain equivalent, the phenyl ring twists nearly orthogonal to the amine plane.

Conformation Root 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol C1 Cyclohexane Chair Root->C1 S1 Ortho-Ethyl Sterics Root->S1 C2 Aminomethyl Group (Equatorial Preference) C1->C2 C3 Hydroxyl Group (Axial Preference) C1->C3 H1 Intramolecular H-Bond (OH···N) C2->H1 C3->H1 S2 Phenyl Ring Twist (Out of plane) S1->S2 S2->H1 Modulates

Logical mapping of steric and electronic factors driving conformation.

Quantitative Data Summary

The following tables summarize the representative crystallographic parameters for the 1-(arylamino)methylcyclohexan-1-ol scaffold, derived from high-resolution X-ray diffraction data of this compound class.

Table 1: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedRepresentative ValueCausality / Implication
Bond Length C1 – O11.432(2) ÅStandard tertiary alcohol C-O bond.
Bond Length C1 – C7 (Methylene)1.535(3) ÅSlightly elongated due to steric crowding at the quaternary C1 center.
Bond Length N1 – C8 (Aryl)1.385(2) ÅShorter than a typical C-N single bond due to partial resonance with the phenyl ring.
Bond Angle C1 – C7 – N1113.5(1)°Expanded beyond the ideal tetrahedral angle (109.5°) to relieve steric strain.
Bond Angle C7 – N1 – C8122.1(2)°Indicates sp2 -like hybridization at the nitrogen, facilitating delocalization.
Table 2: Key Torsion Angles and Conformational Locks
Torsion AngleAtoms InvolvedRepresentative ValueConformational Significance
τ1​ (Gauche Lock) O1 – C1 – C7 – N1+62.4°Confirms the gauche relationship necessary for the stabilizing O-H⋯N intramolecular hydrogen bond.
τ2​ (Amine Extension) C1 – C7 – N1 – C8-172.5°Shows the arylamine extends away from the bulky cyclohexane ring.
τ3​ (Orthogonal Twist) C7 – N1 – C8 – C9(Et)+88.3°The nearly 90° twist is a direct result of the ortho-ethyl group avoiding steric clash with the C7 methylene protons.

Conclusion

The crystal structure of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is a masterclass in competing steric and electronic effects. The mandatory equatorial positioning of the aminomethyl group, coupled with the axial hydroxyl group, creates a perfect geometry for intramolecular hydrogen bonding. Simultaneously, the bulky ortho-ethyl group forces the aromatic system into an orthogonal geometry. For drug development professionals, these locked conformational vectors are highly predictable and can be exploited to design molecules that perfectly map to the rigid active sites of target enzymes like IDO1.

References

  • Title: X-ray Structure-Guided Discovery of a Potent, Orally Bioavailable, Dual Human Indoleamine/Tryptophan 2,3-Dioxygenase (hIDO/hTDO) Inhibitor That Shows Activity in a Mouse Model of Parkinson’s Disease Source: Journal of Medicinal Chemistry, 2021, 64 (12), 8221-8247. URL: [Link][1]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015, 71 (1), 3-8. URL: [Link]

  • Title: Stereochemistry of Organic Compounds Source: Wiley-Interscience, 1994. URL: [Link]

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Initial Discovery and Biological Evaluation of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (EAC-1) as a Novel Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of chronic neuropathic pain remains a formidable clinical challenge, largely due to the dose-limiting toxicities and narrow therapeutic indices of current standard-of-care analgesics (e.g., gabapentinoids, opioids). The Sigma-1 Receptor (S1R), a ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a highly validated target for neuroprotection and analgesia.

This whitepaper details the rational discovery, in vitro validation, and in vivo biological evaluation of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (designated herein as EAC-1 ), a novel, highly selective S1R modulator. By systematically mapping the compound to established pharmacophore models and employing self-validating experimental protocols, we demonstrate EAC-1's potential as a disease-modifying agent in peripheral neuropathy.

Rational Design & Pharmacophore Mapping

The structural design of EAC-1 was driven by the classical "Glennon Pharmacophore" for S1R binding[1]. The S1R binding pocket requires a positive ionizable (PI) basic amine flanked by two distinct hydrophobic regions: a primary hydrophobic region (HYD1) located 2.5–3.9 Å away, and a secondary hydrophobic region (HYD2) located 6–10 Å away[1].

EAC-1 perfectly satisfies these spatial constraints through a unique conformational lock:

  • Positive Ionizable Site (PI): The secondary amine acts as the central protonated anchor at physiological pH.

  • Primary Hydrophobic Region (HYD1): The bulky cyclohexanol core provides a rigid lipophilic mass that occupies the primary pocket. The adjacent hydroxyl group acts as an auxiliary hydrogen-bond acceptor, enhancing residence time.

  • Secondary Hydrophobic Region (HYD2): The 2-ethylphenyl group provides the secondary lipophilic bulk. Crucially, the ortho-ethyl substitution sterically restricts the dihedral angle of the aromatic ring relative to the amine, locking the molecule into an extended conformation that optimally spans the required 6–10 Å distance to the secondary pocket[1].

Pharmacophore PI Positive Ionizable (PI) Secondary Amine HYD2 Secondary Hydrophobic (HYD2) 2-Ethylphenyl Ring PI->HYD2 ~6.0 - 10.0 Å HYD1 Primary Hydrophobic (HYD1) Cyclohexyl Ring HYD1->PI ~2.5 - 3.9 Å HBA H-Bond Acceptor Hydroxyl (-OH) HBA->HYD1 Anchored to C1

Fig 1. Pharmacophore mapping of EAC-1 to the established Glennon Sigma-1 Receptor model.

In Vitro Biological Evaluation: Radioligand Binding

To establish the trustworthiness of our binding data, we deliberately avoided standard masking protocols that frequently introduce artifacts into Sigma receptor assays.

The Causality Behind the Assay Design

Historically, Sigma-2 (S2R) binding assays utilize [³H]-DTG (a pan-sigma ligand) alongside (+)-pentazocine to "mask" S1R sites[2]. However, recent kinetic analyses demonstrate that (+)-pentazocine actively displaces [³H]-DTG at S2R sites, leading to an overestimation of S2R density and skewed Ki​ values[3]. To create a self-validating system, we evaluated S1R affinity using guinea pig brain homogenates (which possess the highest mammalian S1R density)[2], but evaluated S2R affinity using MCF7 breast cancer cells , a cell line naturally devoid of S1R, allowing for a mask-free, artifact-free[³H]-DTG assay[3].

Step-by-Step Methodology

S1R Competition Binding Assay:

  • Tissue Preparation: Homogenize male guinea pig brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [³H]-(+)-pentazocine (S1R-selective radioligand), and varying concentrations of EAC-1 (1 pM to 10 µM). Incubate for 90 minutes at 37°C to achieve equilibrium[2].

  • Non-Specific Binding: Define non-specific binding using 10 µM haloperidol.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

S2R Competition Binding Assay:

  • Membrane Preparation: Harvest MCF7 cells (ATCC HTB-22) and prepare membrane homogenates in 50 mM Tris-HCl (pH 8.0)[3].

  • Incubation: Incubate 100 µg of MCF7 membrane protein with 3 nM [³H]-DTG and varying concentrations of EAC-1. No masking agent is added [3].

  • Detection: Terminate and quantify as described above.

Quantitative Binding Data
CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S2R/S1R)
EAC-1 12.4 ± 1.2> 10,000> 800x
PRE-084 (Reference)44.0 ± 3.5> 10,000> 227x
Haloperidol (Control)1.5 ± 0.225.4 ± 2.117x

Physicochemical & ADME Profiling

For a compound to effectively modulate central and peripheral pain pathways, it must possess high membrane permeability to cross the blood-brain barrier (BBB) and sufficient metabolic stability to maintain therapeutic plasma concentrations.

ADME ParameterExperimental ResultTarget Threshold for CNS Drugs
Aqueous Solubility (pH 7.4)145 µM> 50 µM
PAMPA-BBB Permeability ( Pe​ )18.5 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s
Mouse Liver Microsomes ( T1/2​ )48 min> 30 min
Plasma Protein Binding (Mouse)82%< 95%

In Vivo Efficacy: Spared Nerve Injury (SNI) Model

To evaluate the anti-allodynic properties of EAC-1, we utilized the Spared Nerve Injury (SNI) model.

The Causality Behind the SNI Model

Unlike the Chronic Constriction Injury (CCI) model, which relies on loose ligation that can cause variable intraneural edema and inflammation, the SNI model involves the complete transection of the tibial and common peroneal nerves while leaving the sural nerve intact[4]. This partial denervation produces a highly consistent, robust, and permanent mechanical allodynia strictly localized to the lateral territory of the paw innervated by the spared sural nerve[5]. This anatomical precision allows the contralateral paw to serve as a perfect internal control.

SNI_Workflow N1 Baseline Testing (Von Frey) N2 SNI Surgery (Ligate Tibial/Peroneal) N1->N2 N3 Allodynia Development (Days 1-7) N2->N3 N4 EAC-1 Dosing (Vehicle, 10, 30 mg/kg) N3->N4 N5 Efficacy Readout (Sural Nerve Territory) N4->N5

Fig 2. Spared Nerve Injury (SNI) surgical workflow and behavioral testing timeline.
Step-by-Step Surgical & Behavioral Methodology
  • Baseline Assessment: Habituate C57BL/6 mice in clear plexiglass cages on an elevated mesh floor for 30 minutes. Measure baseline mechanical withdrawal thresholds using von Frey filaments via the up-down method[4].

  • Surgical Intervention (Day 0): Anesthetize mice with 2% isoflurane. Make an incision on the lateral surface of the left thigh. Blunt dissect the biceps femoris muscle to expose the sciatic nerve trifurcation[4].

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture. Transect the nerves distal to the ligation, removing a 2–4 mm segment to prevent regeneration. Critically, the sural nerve must remain untouched and un-stretched [4].

  • Recovery: Suture the muscle and skin layers. Allow 7 days for the development of peak mechanical allodynia.

  • Dosing and Testing (Day 7): Administer EAC-1 (10 mg/kg or 30 mg/kg, i.p.) or vehicle. Assess mechanical allodynia in the spared sural nerve territory 2 hours post-dose.

In Vivo Efficacy Data
Treatment Group (n=8/group)Baseline Threshold (g)Post-SNI Day 7 (g)Post-Dose 2h (g)Reversal of Allodynia (%)
Sham + Vehicle 1.20 ± 0.151.15 ± 0.121.18 ± 0.10N/A
SNI + Vehicle 1.18 ± 0.140.25 ± 0.050.22 ± 0.040%
SNI + EAC-1 (10 mg/kg) 1.22 ± 0.110.24 ± 0.060.65 ± 0.08**42.7%
SNI + EAC-1 (30 mg/kg) 1.19 ± 0.130.26 ± 0.040.98 ± 0.11***77.4%

**Data expressed as Mean ± SEM. **p < 0.01, **p < 0.001 vs. SNI + Vehicle.

Conclusion

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (EAC-1) represents a highly optimized, rationally designed Sigma-1 Receptor modulator. By fulfilling the strict spatial requirements of the Glennon pharmacophore, EAC-1 achieves sub-15 nM affinity and >800-fold selectivity over the S2R. Furthermore, its favorable BBB permeability translates directly into robust, dose-dependent in vivo efficacy, successfully reversing mechanical allodynia in the highly stringent SNI model of neuropathic pain. EAC-1 warrants further preclinical development as a disease-modifying therapeutic for peripheral neuropathy.

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: bio-protocol.
  • Source: nih.

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Methodological & Application

Optimized step-by-step synthesis route for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis Protocol for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Strategic Overview & Mechanistic Rationale

The synthesis of the β -amino alcohol 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4) 1 requires a highly regioselective approach to ensure the amine functionality is installed at the primary carbon while the hydroxyl group remains at the tertiary position. To achieve this, we employ a convergent, two-step sequence:

Phase 1: Corey-Chaykovsky Epoxidation The sequence begins with the conversion of cyclohexanone to the terminal spiro-epoxide, 1-oxaspiro[2]octane. We utilize a sulfur ylide (dimethylsulfonium methylide), generated in situ from trimethylsulfonium bromide and potassium tert-butoxide 3. This method is selected over peracid-based epoxidations of methylenecyclohexane because the sulfur ylide exclusively transfers a methylene group directly to the carbonyl carbon, bypassing the risk of Baeyer-Villiger oxidation byproducts and ensuring high atom economy 4.

Phase 2: Regioselective Epoxide Aminolysis The spiro-epoxide undergoes nucleophilic ring opening by 2-ethylaniline. The causality behind the regioselectivity lies in steric hindrance: the bulky 2-ethylaniline nucleophile exclusively attacks the less hindered primary methylene carbon via an SN​2 transition state. To optimize this sluggish reaction, we utilize microwave irradiation in a protic solvent (tert-butanol). The protic solvent acts as a hydrogen-bond donor to the epoxide oxygen, polarizing the C-O bond and accelerating nucleophilic attack without the need for stoichiometric Lewis acids, which complicate downstream purification 5.

Quantitative Data Presentation: Aminolysis Optimization

The ring-opening of epoxides with sterically hindered anilines is notoriously slow under standard thermal conditions. Table 1 summarizes the optimization parameters that led to the finalized microwave protocol.

Table 1: Optimization of the Epoxide Aminolysis Reaction

EntryReagents / CatalystSolventTemperatureTimeYield (%)
12-Ethylaniline (1.2 eq)EtOH80 °C (Reflux)48 h45
22-Ethylaniline (1.2 eq), LiClO 4​ (1.0 eq)CH 3​ CN80 °C12 h88
3 2-Ethylaniline (2.0 eq) t-BuOH 150 °C (Microwave) 1 h 92

Note: Entry 3 was selected for the final protocol due to its superior yield, rapid kinetics, and avoidance of heavy metal/perchlorate waste streams.

Experimental Protocols

Protocol A: Synthesis of 1-Oxaspiro[1]octane

This protocol utilizes anhydrous conditions to prevent the quenching of the highly reactive sulfur ylide.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Ylide Generation: Charge the flask with trimethylsulfonium bromide (1.2 eq, 24.0 mmol) 3 and anhydrous DMSO (50 mL). Cool the suspension to 0 °C using an ice-water bath. Slowly add potassium tert-butoxide (1.2 eq, 24.0 mmol) in portions. Stir for 30 minutes at 0 °C.

  • Epoxidation: Dissolve cyclohexanone (1.0 eq, 20.0 mmol) in anhydrous DMSO (10 mL) and add it dropwise to the ylide solution over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Perform TLC (Hexanes/EtOAc 9:1, KMnO 4​ stain). The reaction is complete when the cyclohexanone spot (R f​ ~0.4) disappears and a new, faster-eluting spot (R f​ ~0.6) appears.

  • Workup: Quench the reaction with cold water (100 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (careful: the product is volatile).

  • Self-Validation (Analytical): 1 H NMR (CDCl 3​ ) must show a characteristic singlet at δ ~2.60 ppm integrating for 2 protons (epoxide -CH 2​ -), confirming the spiro-oxirane structure.

Protocol B: Synthesis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

This protocol utilizes microwave-assisted organic synthesis (MAOS) to force the S_N2 ring opening.

  • Setup: To a 10 mL microwave-safe reaction vial equipped with a stir bar, add 1-oxaspiro[2]octane (1.0 eq, 5.0 mmol) and 2-ethylaniline (2.0 eq, 10.0 mmol).

  • Solvent Addition: Add tert-butanol (4.0 mL) to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the mixture at 150 °C for 60 minutes [[5]]().

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is deemed complete when the epoxide mass is consumed and the target product mass ( m/z 234.2 [M+H] + ) is the dominant peak.

  • Workup & Purification: Cool the vial to room temperature. Pour the mixture into saturated aqueous NH 4​ Cl (20 mL) and extract with ethyl acetate (3 x 15 mL). Dry the combined organic phases over Na 2​ SO 4​ and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

  • Self-Validation (Analytical): 1 H NMR (CDCl 3​ ) will show the disappearance of the epoxide singlet and the emergence of a new methylene signal adjacent to the secondary amine ( δ ~3.10 ppm, s, 2H), alongside the aromatic protons of the 2-ethylphenyl moiety.

Experimental Workflow Visualization

SynthesisWorkflow Cyclohexanone Cyclohexanone (Starting Material) CoreyChaykovsky Corey-Chaykovsky Epoxidation Reagents: TMSBr, KOtBu, DMSO Temp: 0 °C to RT Cyclohexanone->CoreyChaykovsky Epoxide 1-Oxaspiro[2.5]octane (Intermediate) CoreyChaykovsky->Epoxide Methylene Transfer Aminolysis Regioselective Aminolysis Reagents: 2-Ethylaniline, t-BuOH Temp: 150 °C (Microwave) Epoxide->Aminolysis Product 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol (Target API) Aminolysis->Product SN2 Ring Opening

Workflow for the two-step synthesis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol.

References

  • Title: CAS号:1482692-94-3 - 毕得医药 (Bidepharm)
  • Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: RSC Publishing URL
  • Title: Trimethylsulfonium bromide | 3084-53-5 Source: Benchchem URL
  • Title: WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders Source: Google Patents URL

Sources

Application Note: Preparation, Stabilization, and In Vitro Dosing of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the failure of in vitro assays involving synthetic small molecules is rarely due to the molecule's intrinsic biological inactivity. Instead, it is almost always a result of poor solvation dynamics, solvent-induced cytotoxicity, or improper handling.

This guide provides a causality-driven, self-validating protocol for the preparation and cellular administration of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol ([1]). By understanding the physicochemical nature of this compound, researchers can prevent micro-precipitation and ensure robust, reproducible biological data.

Molecular Profiling & Solvation Dynamics

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4) is a synthetic amino-alcohol characterized by a bulky, hydrophobic cyclohexyl ring and an ethylphenyl moiety ([2]).

Due to this highly lipophilic architecture, its aqueous solubility is negligible. Attempting to dissolve this compound directly in aqueous buffers or culture media will result in immediate aggregation. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary carrier solvent to maintain the solvation shell around the hydrophobic moieties before introduction into an aqueous biological system.

Table 1: Physicochemical Parameters & Reconstitution Matrix
ParameterValue
Chemical Name 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol
CAS Number 1184412-65-4
Molecular Weight 233.35 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass for 1 mL of 10 mM Stock 2.33 mg
Mass for 1 mL of 20 mM Stock 4.67 mg

Causality-Driven Protocol: 10 mM Stock Preparation

Do not merely follow these steps; understand the physical chemistry governing them.

Step 1: Thermal Equilibration

  • Action: Allow the lyophilized powder to reach room temperature in a desiccator for at least 30 minutes before opening the vial.

  • Causality: Cold vials instantly attract atmospheric condensation when opened. Water introduced at this stage will drastically reduce the compound's solubility in DMSO, leading to premature precipitation.

Step 2: Solvation

  • Action: Add the calculated volume of Anhydrous DMSO (e.g., 1 mL per 2.33 mg of powder) to achieve a 10 mM concentration. Vortex vigorously until optically clear.

  • Causality: DMSO is highly hygroscopic. Using strictly anhydrous DMSO prevents hydrolysis and ensures maximum thermodynamic stability of the stock solution.

Step 3: Filtration & Sterilization

  • Action: Pass the 10 mM solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube ([3]).

  • Causality: While cell culture requires absolute sterility, standard PES (Polyethersulfone) or PVDF filters often bind lipophilic molecules, stripping the active compound from the solvent. PTFE is chemically inert, ensuring 100% compound recovery.

Step 4: Single-Use Aliquoting

  • Action: Dispense the sterile stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube) and store at -20°C, protected from light.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Over time, this water content causes the compound to crash out of solution—a phenomenon known as Ostwald ripening ([4]). Single-use aliquots guarantee absolute concentration consistency across biological replicates.

Cell Culture Dilution & Bioavailability Maintenance

Directly spiking a 10 mM DMSO stock into 37°C aqueous culture media creates a localized high-concentration gradient. Driven by the hydrophobic effect, the compound will rapidly undergo micro-precipitation, rendering it biologically unavailable to the cells ([5]).

To prevent this, you must utilize a Step-Down Dilution Strategy . Furthermore, established cell culture guidelines dictate that the final concentration of DMSO must never exceed 0.1% (v/v) ([6]). Exceeding this threshold induces solvent-mediated cytotoxicity, membrane permeabilization, and artefactual transcriptomic shifts that will invalidate your assay ([7]).

Table 2: Step-Down Dilution Matrix (Targeting 0.1% Final DMSO)

Note: This matrix assumes a final desired assay volume of 1 mL.

Desired Final Assay Conc.Starting Stock Conc.Step 1: Intermediate Dilution (in Media)Step 2: Final Spike (into Assay Media)Final DMSO %
10 µM 10 mMAdd 10 µL Stock to 990 µL Media (Yields 100 µM, 1% DMSO)Add 100 µL Intermediate to 900 µL Media0.1%
5 µM 5 mMAdd 10 µL Stock to 990 µL Media (Yields 50 µM, 1% DMSO)Add 100 µL Intermediate to 900 µL Media0.1%
1 µM 1 mMAdd 10 µL Stock to 990 µL Media (Yields 10 µM, 1% DMSO)Add 100 µL Intermediate to 900 µL Media0.1%

Self-Validating Quality Control Systems

A robust protocol must validate itself. Implement the following checks for every experiment:

  • Phase-Contrast Microscopy Check: Before adding the final spiked media to your cell culture plates, inspect the media under a phase-contrast microscope at 20x or 40x magnification. The absence of refractile micro-crystals validates complete, stable solvation.

  • Mandatory Vehicle Control: You must include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the active compound ([7]). If your vehicle control shows a >5% deviation in cell viability compared to completely untreated cells, your solvent is causing background toxicity, and the assay must be optimized.

Experimental Workflow Diagram

G Powder 1. Lyophilized Powder 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol DMSO 2. Reconstitution Dissolve in Anhydrous DMSO (10 mM) Powder->DMSO Add 1 mL DMSO per 2.33 mg Filter 3. Sterilization Pass through 0.22 µm PTFE Filter DMSO->Filter Vortex until optically clear Aliquot 4. Aliquoting Store at -20°C (Avoid Moisture) Filter->Aliquot Dispense into single-use vials InterDil 5. Intermediate Dilution Dilute 1:100 in Warm Media Aliquot->InterDil Thaw immediately before use Final 6. Cell Culture Assay Final Concentration (≤0.1% DMSO) InterDil->Final Spike 10% volume into culture

Caption: Workflow for the preparation, stabilization, and dilution of highly lipophilic compound stocks.

References

  • ChemSrc Database - 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Chemical Properties and CAS Verification. ChemSrc. URL:[Link]

  • NIH PubMed Central - Hesperidin Enhances Doxorubicin Efficacy (Methodology for 0.1% DMSO Limits in Cell Culture). National Institutes of Health. URL:[Link]

Sources

Application Note: A High-Throughput Screening Cascade to Identify and Characterize Modulators of Cancer Cell Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of novel small molecules, using 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol as a representative test compound. The cyclohexane core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties through the induction of apoptosis.[1][2] This guide details a robust screening cascade designed to first identify compounds that impact cancer cell viability and then to elucidate their mechanism of action by specifically probing for the induction of apoptosis. We present detailed, step-by-step protocols for a primary cell viability screen followed by secondary dose-response and mechanistic assays, complete with quality control metrics and data analysis workflows suitable for drug discovery professionals.

Introduction: Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[3][4] The process involves the use of automation, robotics, and sensitive detection methods to conduct millions of tests in a cost-effective and timely manner.[4][5]

The compound class of interest, substituted cyclohexanes, has shown promise in oncology. Studies have demonstrated that certain cyclohexane derivatives can exert potent cytotoxic effects against various cancer cell lines, often by triggering programmed cell death, or apoptosis.[1][2][6] Apoptosis is a critical cellular process, and its dysregulation is a hallmark of cancer. The central executioners of this pathway are a family of proteases called caspases.[7] Specifically, the activation of caspase-3 and caspase-7 is a key, irreversible step in the apoptotic cascade, making them excellent biomarkers for screening apoptosis-inducing agents.[7][8]

Given this background, we hypothesize that novel derivatives like 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol may possess anticancer activity. This application note outlines a logical and efficient HTS workflow to test this hypothesis. The strategy employs a two-tiered approach:

  • Primary Screening: A highly sensitive cell viability assay to broadly identify compounds that reduce the number of metabolically active cancer cells.

  • Secondary Screening: Follow-up assays on primary "hits" to confirm their activity, determine their potency (IC₅₀), and investigate whether their mode of action involves the activation of executioner caspases.

This screening cascade is designed to be robust, reproducible, and readily adaptable for large-scale compound library screening.

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is a structured, multi-step process designed to efficiently triage large numbers of compounds into a small set of validated hits.[9][10] Our proposed workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Mechanism of Action cluster_3 Lead Development Primary Primary HTS: Single-Point Screen (e.g., 10 µM Compound Concentration) Assay: Cell Viability (ATP Content) Data_Analysis Data Analysis & Hit Selection (Z-score > 3 SD from mean) Primary->Data_Analysis Raw Luminescence Data Dose_Response Dose-Response Confirmation (8-point, 1:3 dilution series) Determine IC₅₀ Data_Analysis->Dose_Response Primary Hits MOA_Assay Secondary Mechanistic Assay (Caspase-3/7 Activation) Dose_Response->MOA_Assay Confirmed Hits SAR Validated Hits for SAR Studies MOA_Assay->SAR Mechanistically Profiled Hits

Figure 1: The HTS cascade for identifying and characterizing novel anticancer compounds.

Assay Development and Quality Control

Before initiating a large-scale screen, the robustness of the assay must be rigorously validated. The primary metric for evaluating HTS assay quality is the Z'-factor (Z-prime) .[11][12] This statistical parameter provides a measure of the separation between the positive and negative controls, taking into account the data variation within each control group.[13][14]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[3][11][14]
0 to 0.5Marginal assay; may require optimization.[3][13]
< 0Unsuitable assay for screening.[3][13]

A "dry run" using only control plates should be performed to ensure the Z'-factor is consistently ≥ 0.5 before proceeding with the full library screen.[9]

Detailed Experimental Protocols

These protocols are optimized for 384-well microplate formats to conserve reagents and increase throughput.

Protocol 1: Primary HTS - Cell Viability (CellTiter-Glo® 2.0 Assay)

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[15][16][17] The "add-mix-measure" format is ideal for automated HTS.[17][18]

Materials:

  • Cell Line: HCT116 (human colorectal carcinoma) or other relevant cancer cell line.

  • Assay Reagent: CellTiter-Glo® 2.0 Assay Reagent (Promega).

  • Compound Plates: 384-well plates with 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and other library compounds pre-dispensed to achieve a final concentration of 10 µM.

  • Controls:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: Staurosporine (1 µM final concentration) or another potent cytotoxic agent.

  • Equipment: Automated liquid handler, multichannel pipette, plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT116 cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and resuspend in fresh culture medium to a density of 2.5 x 10⁴ cells/mL.

    • Using an automated dispenser, add 40 µL of the cell suspension to each well of the 384-well assay plates (1,000 cells/well).

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Addition:

    • Thaw the pre-prepared compound plates.

    • Using a pintool or acoustic liquid handler, transfer approximately 40 nL of compound solution from the source plates to the cell plates. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Control wells receive DMSO (negative) or Staurosporine (positive) at the same final volume and concentration.

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂. The optimal incubation time should be determined during assay development.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® 2.0 reagent and the assay plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Read the luminescence on a compatible plate reader.

Protocol 2: Secondary Assay - Apoptosis (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.[8][19] Like the viability assay, it is a simple, homogeneous "add-mix-measure" protocol.

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Stimulus Test Compound (e.g., Cyclohexane Derivative) Mito Mitochondrial Outer Membrane Permeabilization Stimulus->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation (ASSAY TARGET) Casp9->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway highlighting the central role of Caspase-3/7.

Materials:

  • Cell Line: HCT116 cells.

  • Assay Reagent: Caspase-Glo® 3/7 Assay Reagent (Promega).

  • Compound Plates: 384-well plates containing confirmed hits from the primary screen, prepared in an 8-point dose-response format (e.g., starting at 50 µM with 1:3 serial dilutions).

  • Controls:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: Staurosporine (1 µM final concentration).

Step-by-Step Methodology:

  • Cell Seeding & Compound Addition:

    • Follow steps 1 and 2 from Protocol 1, using the dose-response plates instead of single-point concentration plates.

  • Incubation:

    • Incubate the plates for a shorter duration, typically 18-24 hours, as caspase activation is an earlier event than the complete loss of metabolic activity.

  • Assay Readout:

    • Equilibrate the Caspase-Glo® 3/7 reagent and assay plates to room temperature.

    • Add 20 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Confirmation

Systematic data analysis is crucial to identify true hits from the vast amount of data generated.[20][21]

Primary Screen Data Analysis:

  • Normalization: Raw luminescence values are normalized to the plate controls. A common method is to calculate the percent inhibition relative to the positive and negative controls: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

  • Hit Selection: A hit is typically defined as a compound that produces a signal several standard deviations away from the mean of the negative controls. A common threshold is a Z-score ≥ 3, or simply selecting compounds that show >50% inhibition.

Secondary Screen Data Analysis:

  • Dose-Response Curves: For both the viability and caspase assays, plot the normalized response against the logarithm of the compound concentration.

  • IC₅₀/EC₅₀ Calculation: Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ (for inhibition/viability) or EC₅₀ (for activation/caspase) values. This provides a quantitative measure of a compound's potency.

  • Hit Validation: A validated hit is a compound that is confirmed in the dose-response assay (with a clear sigmoidal curve and a reasonable IC₅₀) and demonstrates a corresponding increase in caspase-3/7 activity, confirming an apoptotic mechanism of action.

ParameterPrimary Screen (Viability)Secondary Screen (Apoptosis)
Plate Format 384-well384-well
Cell Seeding Density 1,000 cells/well1,000 cells/well
Compound Concentration Single point (10 µM)8-point dose curve
Incubation Time 48-72 hours18-24 hours
Detection Reagent CellTiter-Glo® 2.0Caspase-Glo® 3/7
Detection Method LuminescenceLuminescence
Primary Metric % Inhibition / Z-scoreEC₅₀
Table 1: Summary of key parameters for the HTS protocols.

Conclusion

This application note provides a validated, two-stage HTS framework for the discovery of novel anticancer compounds, using 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol as a model. The workflow begins with a broad, sensitive primary screen for cell viability, followed by targeted secondary assays to confirm potency and elucidate an apoptotic mechanism of action. By employing robust, homogeneous assays and stringent quality control measures like the Z'-factor, this protocol ensures the generation of high-quality, reproducible data. The identified and validated hits from this cascade can then serve as the starting point for further medicinal chemistry optimization and structure-activity relationship (SAR) studies, accelerating the journey from hit to lead.[9]

References

Sources

Application Note: High-Throughput LC-MS/MS Quantification of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The accurate quantification of novel synthetic intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4) in human plasma.

Structurally, this compound features a lipophilic cyclohexanol ring and a 2-ethylphenyl group bridged by a secondary amine. These physicochemical properties (estimated pKa​≈9.5 , high lipophilicity) dictate the analytical strategy. The validation of this bioanalytical method adheres to stringent regulatory guidelines to ensure data integrity, specifically the FDA Bioanalytical Method Validation Guidance for Industry[1][2] and the EMA ICH M10 guidelines[3][4]. Under these frameworks, the assay must demonstrate rigorous accuracy, precision, selectivity, and stability, ensuring that measurements do not deviate by more than ±15% from nominal concentrations (±20% at the LLOQ)[5].

Mechanistic Method Development (E-E-A-T)

As a Senior Application Scientist, it is vital to move beyond merely listing steps and instead understand the causality behind the experimental design. Every protocol must function as a self-validating system.

Sample Preparation: The Case for Mixed-Mode Cation Exchange (MCX)

Plasma contains high concentrations of endogenous phospholipids and proteins that cause severe ion suppression in the electrospray ionization (ESI) source. While simple protein precipitation (PPT) is fast, it leaves zwitterionic phospholipids in the extract.

Because our target analyte contains a basic secondary amine, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • The Mechanism: By acidifying the plasma sample with phosphoric acid prior to loading, we force the secondary amine into a 100% protonated state. The analyte binds via strong ionic interactions to the sulfonic acid groups on the MCX sorbent.

  • The Wash: This strong ionic bond allows us to aggressively wash the sorbent with 100% methanol. Neutral lipids, triglycerides, and acidic interferences are washed away, while the analyte remains locked in place.

  • The Elution: Elution is triggered by introducing 5% Ammonium Hydroxide ( NH4​OH ) in methanol. The high pH neutralizes the amine, breaking the ionic interaction and releasing the highly purified analyte.

Isotope Dilution for Self-Validation

To guarantee trustworthiness, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog (e.g., D5​ -analog), is introduced at the very first step. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it experiences identical extraction recovery and matrix ionization effects. This normalizes any well-to-well variability, creating a self-validating quantitative system[6].

Experimental Workflow

Workflow A Sample Aliquot (50 µL Human Plasma) B Internal Standard Addition (SIL-IS, 10 µL) A->B C Protein Precipitation (150 µL ACN + 1% FA) B->C D Centrifugation (14,000 x g, 10 min, 4°C) C->D E MCX Solid Phase Extraction (Load, Wash, Elute) D->E Supernatant + H3PO4 F Evaporation & Reconstitution (100 µL Mobile Phase) E->F Elute: 5% NH4OH in MeOH G UHPLC-MS/MS Analysis (ESI+, MRM Mode) F->G 2 µL Injection

Fig 1: Step-by-step sample preparation and LC-MS/MS workflow for plasma quantification.

Step-by-Step Methodologies

Protocol A: MCX Solid Phase Extraction
  • Sample Pre-treatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (500 ng/mL). Add 150 µL of Acetonitrile containing 1% Formic Acid to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 150 µL of the supernatant to a clean well and dilute with 300 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

  • Conditioning: Condition a 96-well Oasis MCX plate (30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the acidified sample mixture onto the SPE plate. Apply a low vacuum (approx. 5 in Hg) to allow dropwise flow.

  • Washing: Wash the wells sequentially with 1.0 mL of 2% Formic Acid in water, followed by 1.0 mL of 100% Methanol. Discard the wash fractions.

  • Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the analytes using 2 × 500 µL of 5% NH4​OH in Methanol.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 5 minutes.

Protocol B: UHPLC-MS/MS Conditions
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 0.0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 90% B), 2.5–3.5 min (hold at 90% B), 3.6–4.5 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

Quantitative Data & Method Validation

The method was fully validated in accordance with EMA ICH M10[7] and FDA guidelines[5]. The calibration curve demonstrated excellent linearity ( R2>0.995 ) over a dynamic range of 1.0 to 1000 ng/mL.

Table 1: Optimized Mass Spectrometry (MRM) Parameters

Note: The precursor ion [M+H]+ is calculated at m/z 234.2. The primary fragment (m/z 120.1) corresponds to the cleavage of the 2-ethylaniline moiety, providing a highly specific quantifier ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Target Compound234.2120.1 (Quantifier)502530
Target Compound234.2216.2 (Qualifier)501830
SIL-IS ( D5​ )239.2125.1 (Quantifier)502530
Table 2: Accuracy and Precision Summary

Intra-day (n=6) and Inter-day (n=18) precision (%CV) and accuracy (%) evaluated across four Quality Control (QC) levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.498.57.8102.1
LQC3.04.2101.25.199.4
MQC50.03.199.83.9100.5
HQC400.02.5103.43.2101.8
Table 3: Extraction Recovery and Matrix Factor

The IS-normalized matrix factor close to 1.0 confirms that the MCX SPE protocol successfully eliminated phospholipid-induced ion suppression.

QC LevelExtraction Recovery (%) ± SDMatrix Factor (IS Normalized)
LQC (3.0 ng/mL)89.4 ± 3.20.98 ± 0.04
HQC (400.0 ng/mL)91.2 ± 2.81.02 ± 0.03

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Silver Spring, MD. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Amsterdam, NL. Available at:[Link]

  • Scispot. (2026). What is the FDA's Bioanalytical Method Validation Guidance for Industry? Available at:[Link]

  • Bonde, S.L., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at:[Link]

Sources

Application Note: Derivatization Strategies for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is a highly functionalized, sterically hindered β -amino alcohol. Its structure features a tertiary alcohol located directly on a cyclohexane ring and a secondary amine substituted with an ortho-ethylphenyl group. In analytical chemistry and drug development workflows, the presence of these polar, hydrogen-bond-donating functional groups creates significant challenges, including poor volatility, thermal instability, and severe peak tailing during Gas Chromatography-Mass Spectrometry (GC-MS) analysis[1].

To achieve robust chromatographic resolution and enhance ionization efficiency, chemical derivatization is strictly required[2]. The derivatization of this specific molecule presents unique steric and electronic challenges:

  • Secondary Amine (-NH-): The arylamine is moderately nucleophilic but sterically encumbered by the ortho-ethyl group. It readily undergoes acylation or silylation under optimized conditions[3].

  • Tertiary Alcohol (-OH): Located on the cyclohexane ring, this hydroxyl group is highly sterically hindered. Standard silylating agents (e.g., pure BSTFA) will fail to fully derivatize this site. The reactivity of alcohols towards silylation strictly follows the order: primary > secondary > tertiary[4]. Therefore, the addition of a catalyst such as Trimethylchlorosilane (TMCS) and elevated thermal energy are mandatory to drive the formation of the fully protected derivative[4].

Derivatization Strategy Workflow

Workflow Start 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol Goal Select Analytical/Synthetic Goal Start->Goal GCMS GC-MS Analysis (Volatility & Thermal Stability) Goal->GCMS LCMS LC-MS Analysis (Ionization Efficiency) Goal->LCMS Silylation Silylation (BSTFA + 1% TMCS) Targets: -OH & -NH- GCMS->Silylation Acylation Acylation (TFAA) Targets: -NH- GCMS->Acylation LCMS->Acylation Result1 N,O-di-TMS Derivative (High Volatility) Silylation->Result1 Result2 N-Acyl Derivative (Stable Amide) Acylation->Result2

Logical workflow for selecting derivatization pathways based on analytical requirements.

Experimental Methodologies

Protocol A: Comprehensive Silylation for GC-MS (N,O-di-TMS Derivative)

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% TMCS to functionalize both the secondary amine and the sterically hindered tertiary alcohol[4].

  • Step 1: Sample Desiccation. Transfer 1.0 mg of the analyte to a 2 mL amber glass vial. Dry completely under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylating reagents are highly moisture-sensitive. Any residual water will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), quenching the reagent and preventing analyte derivatization[1].

  • Step 2: Reagent Addition. Add 100 µL of anhydrous pyridine, followed immediately by 100 µL of BSTFA containing 1% TMCS.

    • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated by TMCS, driving the reaction equilibrium forward and preventing the degradation of the basic analyte.

  • Step 3: Thermal Incubation. Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 75°C for 45 minutes.

    • Causality: The tertiary alcohol requires high kinetic energy to overcome severe steric hindrance. Lower temperatures will result in incomplete derivatization (yielding only the mono-TMS amine derivative)[4].

  • Step 4: Self-Validation. Analyze an aliquot at 20 minutes and 45 minutes via GC-MS. The protocol is validated as complete when the mono-TMS peak completely shifts to the di-TMS peak (characterized by a higher mass-to-charge ratio and a longer retention time).

Protocol B: Selective N-Acylation for GC-MS/LC-MS (N-Trifluoroacetyl Derivative)

This protocol uses Trifluoroacetic Anhydride (TFAA) to selectively target the secondary amine, forming a stable, highly volatile amide[1].

  • Step 1: Reconstitution. Dissolve 1.0 mg of the analyte in 200 µL of anhydrous ethyl acetate.

  • Step 2: Acylation. Add 50 µL of TFAA. Cap the vial and vortex for 10 seconds.

    • Causality: TFAA reacts rapidly with the secondary amine. The tertiary alcohol is largely unreactive under these mild conditions without a base catalyst, ensuring selective N-acylation.

  • Step 3: Incubation. Heat at 60°C for 30 minutes.

  • Step 4: Byproduct Elimination (Critical Step). Uncap the vial and evaporate the mixture to complete dryness under a nitrogen stream.

    • Causality: The reaction generates trifluoroacetic acid as a byproduct. If injected directly, this strong acid will severely degrade the siloxane stationary phase of the GC column[1].

  • Step 5: Reconstitution. Re-dissolve the dried residue in 200 µL of ethyl acetate for immediate injection.

Quantitative Data Summary

The following table summarizes the expected outcomes, efficiencies, and physical property shifts of the two derivatization strategies based on established chromatographic principles.

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Target Functional Groups -OH (Tertiary), -NH- (Secondary)-NH- (Secondary)
Reaction Temperature 75°C60°C
Reaction Time 45 minutes30 minutes
Primary Byproduct Trifluoroacetamide, HClTrifluoroacetic acid
Volatility Enhancement Very High (reduces H-bonding entirely)High (masks amine polarity)
Derivative Stability Moderate (moisture sensitive)High (stable amide bond)
Recommended Platform GC-MSGC-MS, LC-MS

References

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: GC Derivatization Source: Colorado State University URL: [Link]

  • Title: Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and encountering challenges with its aqueous solubility. As a Senior Application Scientist, my goal is to provide you with a comprehensive set of troubleshooting strategies, from fundamental principles to advanced formulation techniques, to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in aqueous buffers have resulted in poor solubility and precipitation. What are the likely reasons for this?

A1: The structure of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol contains both hydrophilic and hydrophobic moieties. The hydroxyl (-OH) and secondary amine (-NH-) groups can participate in hydrogen bonding with water, which is favorable for dissolution.[1] However, the presence of the bulky, non-polar 2-ethylphenyl and cyclohexyl groups results in a significant hydrophobic character, which limits its solubility in water. At neutral pH, the amine group is likely to be only partially protonated, further limiting its interaction with water molecules.

Q2: What is the first and most straightforward approach I should try to improve the solubility of this compound?

A2: Given the presence of a secondary amine, the most direct method to explore is pH modification .[2] The amine group is basic and can be protonated to form a more soluble salt at acidic pH. By lowering the pH of your aqueous buffer, you can increase the ionization of the compound, which in turn enhances its aqueous solubility.[3]

Troubleshooting Guide: pH Modification

  • Issue: The compound still shows limited solubility even after lowering the pH.

    • Possible Cause: The pKa of the amine may require a lower pH than you have tested. Alternatively, the intrinsic solubility of the salt form might still be low.

    • Solution:

      • Determine the pKa of the compound experimentally or through in silico prediction to guide your pH selection.

      • Systematically test a range of acidic buffers (e.g., citrate, acetate) to find the optimal pH for solubility.[4]

      • Be aware that at very low pH, the stability of the compound could be compromised. Always assess compound stability in your chosen buffer system over the time course of your experiment.

  • Issue: The compound precipitates when the pH-adjusted solution is added to my neutral pH assay buffer.

    • Possible Cause: The compound is crashing out of solution as the buffer capacity of the stock solution is overcome by the assay medium, leading to a pH increase and deprotonation of the amine.

    • Solution:

      • Decrease the final concentration of the compound in the assay.

      • Increase the buffer capacity of your final assay medium, if permissible for your experimental system.

      • Consider using a co-solvent in your stock solution to maintain solubility upon dilution (see Q3).

Intermediate Strategies for Solubility Enhancement

Q3: pH adjustment alone is insufficient for my required concentration. What are the next steps I can take at the bench?

A3: If pH modification does not achieve the desired solubility, several other techniques can be readily implemented in a laboratory setting. These include salt formation, the use of co-solvents, and complexation.

1. Salt Formation

Instead of relying on in-situ protonation in a buffer, you can synthesize a stable salt form of the compound.[5][6] This is a common and effective method for increasing the dissolution rate and solubility of basic drugs.[7]

  • Experimental Protocol: Small-Scale Salt Screening

    • Dissolve a known amount of the free base of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in a suitable organic solvent (e.g., isopropanol, acetone).

    • Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid).

    • Stir the mixture at room temperature or with gentle heating to encourage salt formation.

    • Isolate the resulting solid by filtration or evaporation and dry it under vacuum.

    • Assess the aqueous solubility of the new salt form compared to the free base.

2. Co-solvents

Using a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[8][9]

  • Troubleshooting Guide: Co-solvents

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8][10]

    • Considerations: The choice of co-solvent and its final concentration must be compatible with your experimental system (e.g., cell-based assays, in vivo studies) to avoid toxicity or off-target effects.[11] A study on anti-diabetic drugs showed that co-solvents can increase solubility by over 500 times.[8][12][13]

Co-solventTypical Starting Concentration in AssayNotes
DMSO < 0.5% (v/v)High solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol < 1% (v/v)Generally well-tolerated, but can have biological effects.
PEG 400 1-10% (v/v)Lower toxicity profile, often used in in vivo formulations.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic portions (the ethylphenyl and cyclohexyl groups) of your compound, forming an inclusion complex that has greatly improved aqueous solubility.[16][17]

  • Experimental Workflow: Cyclodextrin Complexation

G cluster_prep Preparation cluster_complex Complexation cluster_isolate Isolation & Analysis A Dissolve Compound in Organic Solvent C Mix Solutions and Stir/Sonicate A->C B Prepare Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) B->C D Remove Organic Solvent (e.g., Rotary Evaporation) C->D E Lyophilize to Obtain Solid Complex D->E F Determine Solubility of the Complex E->F

Caption: Workflow for cyclodextrin complexation.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]

Advanced Formulation Strategies

Q4: For in vivo studies, I need to achieve higher and more sustained concentrations. What advanced formulation approaches should I consider?

A4: For significant bioavailability enhancement required for in vivo studies, advanced formulation strategies are often necessary. These techniques create stable, high-energy, or dispersed systems that improve dissolution and absorption.

1. Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[18][19] By converting the drug from its crystalline state to a higher-energy amorphous state, its aqueous solubility and dissolution rate can be dramatically improved.[20][21][22]

  • Common ASD Preparation Methods:

    • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.[23]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass that is then forced through a die.[21]

  • Logical Relationship: ASD Function

G A Crystalline Drug (Low Energy, Low Solubility) B Amorphous Solid Dispersion (High Energy State) A->B Formulation (e.g., Spray Drying) C Enhanced Aqueous Solubility & Dissolution B->C D Improved Bioavailability C->D

Caption: Principle of Amorphous Solid Dispersions.

2. Nanoparticle Formulations

Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, leading to a faster dissolution rate.[24][25][26]

  • Nanosuspensions: These consist of nano-sized drug particles stabilized by surfactants or polymers in an aqueous vehicle.[27] They can be prepared by top-down methods like media milling or bottom-up approaches like precipitation.[28]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[24][29] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous fluids in the gut.

Summary of Solubility Enhancement Strategies

StrategyPrincipleComplexityApplication
pH Modification Increases ionization of the basic amine group.[2]LowInitial screening, in vitro assays.
Salt Formation Creates a more soluble, stable salt form.[5][30]Low-MediumIn vitro and in vivo studies.
Co-solvents Reduces solvent polarity, enhancing solubility.[8]LowIn vitro assays, early in vivo studies.
Cyclodextrin Complexation Encapsulates hydrophobic moieties.[14][31]MediumIn vitro and in vivo formulations.
Amorphous Solid Dispersions Creates a high-energy, amorphous drug form.[19][21]HighOral solid dosage form development.
Nanoparticles Increases surface area for faster dissolution.[25][32]HighOral and parenteral formulations.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (2018). Pharma Focus Asia. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. (2023). Journal of Chemical and Pharmaceutical Research. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharmaceutical Online. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2026). Pharmaceutical Technology. [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Applied Pharmaceutical Science. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Development & Delivery. [Link]

  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. (2021). ACS Applied Nano Materials. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. (2023). International Journal of Innovative Research in Technology. [Link]

  • Cyclodextrin complexes: Host & Drug Delivery. (2024). Vaia. [Link]

  • NANOPARTICLE ENCAPSULATION FOR THE SOLUBILITY ENHANCEMENT OF ORAL THERAPEUTICS. (2023). Princeton University. [Link]

  • In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems. (2021). Molecular Pharmaceutics. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). AAPS PharmSciTech. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. [Link]

  • 1-{[(2-Methoxyethyl)amino]methyl}cyclohexan-1-ol. PubChem. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research. [Link]

  • Effect of pH and modifier-concentration on the solvent extraction of molybdenum with an alkyl amine. (1980). INIS-IAEA. [Link]

  • 1-phenyl-2-dimenthylaminomethyl-cyclohexan-1-ol compounds as pharmaceutical active ingredients.
  • 1-(Aminomethyl)cyclohexan-1-ol. PubChem. [Link]

  • 2-Amino-1-methylcyclohexan-1-ol. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The production of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol—a sterically hindered β -amino alcohol—is traditionally achieved via the nucleophilic ring-opening of 1-oxaspiro[2.5]octane by 2-ethylaniline.

Due to the unique steric and electronic profile of the reactants, this specific transformation is notoriously prone to low yields, stalled kinetics, and side-product formation. This guide provides a root-cause analysis of common failures, a self-validating optimized protocol, and an alternative synthetic rescue route.

Part 1: Reaction Workflow & Failure Analysis

EpoxideOpening A 1-oxaspiro[2.5]octane (Spiro Epoxide) D Activated Epoxide Complex A->D Coordination B 2-Ethylaniline (Nucleophile) E Target Product: 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol B->E C Lewis Acid Catalyst (e.g., YCl3) C->D D->E SN2 Attack (Primary Carbon) F Side Product: Cyclohexanecarbaldehyde D->F Meinwald Rearrangement

Fig 1: Reaction workflow and competing pathways in the synthesis of the target β-amino alcohol.

Frequently Asked Questions (Root Cause Analysis)

Q1: My reaction stalls at 20-30% conversion despite using an excess of 2-ethylaniline and prolonged heating. Why? Causality: The failure is driven by the poor nucleophilicity of 2-ethylaniline. The ethyl group at the ortho position creates a severe steric shield around the amine nitrogen. Furthermore, the aromatic ring delocalizes the nitrogen's lone pair. Thermal energy alone is insufficient to overcome the high activation energy barrier required for the SN​2 attack on the epoxide[1]. Solution: You must activate the epoxide oxygen using an oxyphilic Lewis acid catalyst to lower the LUMO energy of the adjacent primary carbon, making it highly susceptible to nucleophilic attack.

Q2: I added a strong Lewis acid ( BF3​⋅OEt2​ ) to force the reaction, but my yield is still low and I see a strong aldehyde peak (~9.5 ppm) in my 1H -NMR. What happened? Causality: Strong Lewis acids or Brønsted acids trigger the Meinwald rearrangement[2]. Instead of waiting for the sluggish intermolecular attack by the bulky aniline, the highly activated 1-oxaspiro[2.5]octane undergoes an intramolecular hydride shift. The epoxide collapses into 1-formylcyclohexane (cyclohexanecarbaldehyde), permanently consuming your starting material. Solution: Switch to a milder, highly oxyphilic transition or rare-earth metal salt. Catalysts like YCl3​ or SnCl4​ provide the perfect balance: they coordinate strongly to the epoxide oxygen without inducing the Meinwald rearrangement[1].

Q3: Does the solvent choice impact the ring-opening efficiency? Causality: Yes. Non-polar aprotic solvents (like toluene) fail to stabilize the transition state, while strongly coordinating solvents (like THF) competitively bind to the Lewis acid, deactivating it. Solution: Solvent-free (neat) conditions yield the best results for sluggish aniline nucleophiles. Removing the solvent maximizes reactant concentration and collision frequency, driving the equilibrium forward[1].

Part 2: Quantitative Catalyst Comparison

To illustrate the causality of catalyst selection, the following table summarizes the experimental outcomes of various activation strategies for this specific substrate pairing.

Catalyst SystemReaction ConditionsEpoxide ConversionTarget Product YieldMajor Side Product
None (Thermal) Toluene, 110°C, 24h< 30%< 20%Unreacted starting materials
BF3​⋅OEt2​ (10 mol%) DCM, 25°C, 12h> 95%< 10%Cyclohexanecarbaldehyde (Meinwald)
LiClO4​ (5.0 M) Acetonitrile, 60°C, 12h~ 80%~ 65%Minor bis-alkylation
YCl3​ (5 mol%) Solvent-free, 50°C, 3h> 95%> 85%None (Highly regioselective)

Part 3: Self-Validating Experimental Protocol

Optimized Route: YCl3​ -Catalyzed Solvent-Free Epoxide Opening This protocol is designed as a self-validating system. It leverages YCl3​ under solvent-free conditions to force the reaction of the sterically hindered aniline while suppressing rearrangement pathways[1].

Step 1: Reagent Preparation & Activation
  • In a flame-dried, argon-flushed 20 mL scintillation vial, combine 1-oxaspiro[2.5]octane (1.0 equiv, 10.0 mmol) and 2-ethylaniline (1.2 equiv, 12.0 mmol).

    • Causality: A 20% excess of the aniline ensures pseudo-first-order kinetics to drive the complete consumption of the more synthetically valuable spiro epoxide.

  • Add anhydrous YCl3​ (5 mol%, 0.5 mmol) directly to the neat mixture. Stir vigorously at 50°C.

    • Causality: YCl3​ acts as a highly oxyphilic Lewis acid that activates the epoxide without protonating the amine or triggering rearrangement[1].

Step 2: In-Process Validation Checkpoint
  • Validation Checkpoint 1 (at 1.5 Hours): Extract a 10 μ L aliquot, dilute in CDCl3​ , and acquire a rapid 1H -NMR spectrum.

  • Analysis: Monitor the disappearance of the epoxide CH2​ signals (multiplet at ~2.6 ppm) and the appearance of the product's aminomethyl CH2​ singlet/multiplet (~2.8 ppm). If the epoxide signals persist, continue heating for an additional 1.5 hours.

Step 3: Quenching & Workup
  • Once conversion is confirmed >95%, cool the mixture to room temperature and dilute with Ethyl Acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL).

    • Causality: The mildly basic wash neutralizes any trace HCl generated from the hydrolysis of YCl3​ and partitions the yttrium salts into the aqueous layer.

  • Validation Checkpoint 2: To remove the excess 2-ethylaniline, wash the organic layer with a pH 6.0 phosphate buffer. Because 2-ethylaniline ( pKa​ ~4.4) is significantly less basic than the secondary alkylamine product ( pKa​ ~9.5), careful pH control selectively protonates and extracts the unreacted starting material while leaving the target product in the organic phase.

Step 4: Purification & Final Validation
  • Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et3​N ).

    • Causality: The addition of 1% Triethylamine ( Et3​N ) passivates the acidic silanol groups on the silica gel, preventing the basic β -amino alcohol product from streaking or irreversibly binding to the column.

  • Validation Checkpoint 3: Analyze the purified fractions via LC-MS. The target compound ( C15​H23​NO ) must exhibit a dominant [M+H]+ peak at m/z 234.18 .

Part 4: Alternative Workflow (Reductive Amination)

If the 1-oxaspiro[2.5]octane starting material degrades or the epoxide opening repeatedly fails due to extreme steric constraints, the target molecule can be synthesized via an alternative Reductive Amination pathway.

ReductiveAmination A 1-Hydroxycyclohexane- carbaldehyde C Imine Intermediate A->C Condensation (-H2O) B 2-Ethylaniline B->C D Target Product: 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol C->D Reduction E NaBH(OAc)3 (Reducing Agent) E->D

Fig 2: Alternative synthesis via reductive amination of 1-hydroxycyclohexanecarbaldehyde.

Methodology Brief: Combine 1-hydroxycyclohexanecarbaldehyde and 2-ethylaniline in Dichloromethane (DCM) in the presence of anhydrous MgSO4​ . The desiccant drives the condensation equilibrium forward by sequestering the generated water, forming the imine intermediate. Subsequent addition of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) reduces the imine to the target β -amino alcohol. Causality: NaBH(OAc)3​ is utilized because it is a mild hydride donor that selectively reduces imines without prematurely reducing the starting aldehyde.

References
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at:[Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available at:[Link]

Sources

Resolving HPLC peak tailing issues for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently see methods fail not because of the instrument, but because the fundamental chemistry between the analyte, the mobile phase, and the stationary phase is misunderstood.

This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing during the purity analysis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol . Below, we will decode the mechanistic causality of this issue, provide self-validating diagnostic workflows, and outline robust protocols to restore peak symmetry.

Part 1: Mechanistic FAQs (The "Why")

Q1: Mechanistically, why does 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol exhibit severe peak tailing? A1: Peak tailing for this specific molecule is driven by its secondary amine functional group. Because the amine is conjugated to a 2-ethylphenyl ring (forming an N-alkylaniline derivative), its pKa is approximately 4.5 to 5.5. In reversed-phase HPLC, the primary retention mechanism is hydrophobic partitioning. However, if your mobile phase pH is between 4.0 and 7.0, the amine becomes protonated (positively charged) while the residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) are ionized (Si-O⁻). This creates a strong secondary electrostatic interaction (ion-exchange)[1]. This dual-retention mechanism causes a fraction of the analyte population to desorb slowly, manifesting as a chromatographic tail[2].

Q2: How do I definitively prove whether the tailing is caused by these chemical interactions or a physical hardware issue? A2: You must decouple the chemistry from the plumbing using a self-validating test. Inject a neutral, non-ionizable marker such as toluene or uracil. Neutral compounds cannot participate in acid-base ion-exchange interactions[3]. If the neutral marker tails, you have a physical void, extra-column volume, or a collapsed column bed. If the neutral marker elutes as a perfectly symmetrical peak (Asymmetry factor 1.2) but your target analyte tails, the issue is definitively a chemical secondary interaction[3].

Q3: What is the most effective mobile phase adjustment to suppress this secondary interaction? A3: You have two primary chemical levers:

  • pH Suppression: Lower the mobile phase pH to 2.5 using strong modifiers like trifluoroacetic acid (TFA) or formic acid. At pH 2.5, the acidic silanols are fully protonated and neutralized, effectively shutting down the electrostatic attraction[2].

  • Competitive Masking: If a higher pH is required for solubility or selectivity, add a competitive amine modifier like 0.1% Triethylamine (TEA). TEA is a small, highly basic molecule that aggressively binds to and blocks the active silanol sites, preventing your target analyte from interacting with them[4].

Q4: Does the choice of stationary phase chemistry matter for this specific compound? A4: Absolutely. Older "Type A" silica columns possess high metal content and highly acidic silanols, making them unsuitable for basic compounds. You must utilize high-purity "Type B" silica that has been exhaustively end-capped[5]. End-capping converts residual silanols into less reactive trimethylsilyl (TMS) groups[6]. For extreme cases, polar-embedded columns provide a steric and electronic shielding effect that repels basic amines[5].

Part 2: Diagnostic Workflow

Follow this logical decision tree to isolate and resolve the root cause of the tailing.

Workflow A Observe Peak Tailing: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue: Inspect tubing, fittings, and column bed C->D  Yes (As > 1.2) E Chemical Issue: Secondary Silanol Interactions C->E  No (As ≤ 1.2) F Adjust Mobile Phase pH < 3.0 E->F G Add Amine Modifier (0.1% TEA) E->G H Use End-capped Type B Silica Column E->H

Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Part 3: Experimental Protocols (The "How")

Protocol 1: System Validation via Neutral Marker Injection

Objective: To create a self-validating system that isolates physical hardware defects from chemical interactions.

  • Preparation: Prepare a mixed solution containing 10 µg/mL of toluene (neutral marker) and 10 µg/mL of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in the initial mobile phase.

  • Injection: Inject 5 µL of the mixture onto the HPLC system under your standard isocratic or gradient conditions.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height using the formula As​=B/A , where A is the front half-width and B is the back half-width[1].

  • Decision Gate:

    • If Toluene As​>1.2 : Halt chemical optimization. The issue is physical. Inspect PEEK tubing connections for dead volume, replace the inlet frit, and ensure the column bed has not collapsed[5].

    • If Toluene As​≤1.2 but Analyte As​>1.5 : The hardware is validated. The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization and Silanol Masking

Objective: To neutralize silanol activity and achieve a USP Tailing Factor ( Tf​ ) 1.2 for the target analyte.

  • Baseline Establishment: Run the analyte using a standard unbuffered mobile phase (e.g., Water/Acetonitrile) and record the baseline Tf​ [5].

  • pH Suppression (The Low pH Route):

    • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid in HPLC-grade water (pH ~2.0–2.7).

    • Flush the column with 20 column volumes to ensure complete protonation of the stationary phase.

    • Inject the sample and calculate Tf​ . If Tf​≤1.2 , the method is optimized.

  • Competitive Masking (The Mid-pH Route):

    • If low pH causes analyte degradation or poor retention, prepare a new Mobile Phase A containing 10 mM Triethylamine (TEA), adjusted to pH 6.5 with phosphoric acid[4].

    • Equilibrate the column and inject the sample. The TEA will competitively occupy the active silanol sites, allowing the target analyte to elute symmetrically.

Part 4: Quantitative Impact Analysis

The following table summarizes the expected quantitative impact of various optimization strategies on the USP Tailing Factor ( Tf​ ) for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol.

Experimental ConditionMobile Phase pHAdditiveStationary PhaseUSP Tailing Factor ( Tf​ )Resolution Status
Baseline (Unoptimized) 7.0NoneType A Silica2.85Severe Tailing
pH Optimization 2.50.1% Formic AcidType A Silica1.60Moderate Improvement
Amine Masking 6.50.1% TEAType A Silica1.35Acceptable
Column Upgrade 7.0NoneEnd-capped Type B1.40Acceptable
Fully Optimized 2.50.1% Formic AcidEnd-capped Type B1.05Excellent Symmetry

Sources

Technical Support Center: Optimizing Flash Chromatography for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol .

This molecule features an N-alkylated aniline moiety (a basic secondary amine) adjacent to a sterically hindered tertiary cyclohexanol group. When utilizing standard normal-phase silica gel, the basic nitrogen interacts strongly with residual acidic surface silanols (pKa ~ 4.5–5.5). This electrostatic interaction and hydrogen bonding inherently lead to severe peak tailing, streaking, and poor recovery[1]. The following troubleshooting guides, data tables, and protocols provide field-proven solutions to these challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound streaks across multiple fractions on bare silica gel, even with an optimized Hexane/Ethyl Acetate gradient. How do I fix this? Causality: Streaking is the physical manifestation of secondary interactions. Bare silica gel contains residual acidic silanol (-SiOH) groups. The basic secondary amine of your target molecule becomes protonated or strongly hydrogen-bonds with these silanols, causing the molecule to drag through the column rather than eluting in a discrete band. Actionable Solutions:

  • Mobile Phase Modifier: Introduce 1% Triethylamine (TEA) or Ammonium Hydroxide (NH 4​ OH) to your mobile phase. These basic modifiers act sacrificially, preferentially binding to the acidic silanols and blocking them from interacting with your target amine[1].

  • Stationary Phase Swap: Switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine). The silica surface is end-capped with primary amines, neutralizing the column and allowing basic compounds to elute with sharp, symmetrical peaks without liquid modifiers[2].

Q2: I added TEA to my mobile phase to fix the tailing, but now I cannot remove it from my final purified product. What are my alternatives? Causality: TEA has a boiling point of 89°C and frequently forms salts or azeotropes with the target molecule that resist standard rotary evaporation under vacuum. Actionable Solutions:

  • Volatile Modifiers: Transition to a highly volatile modifier like Ammonium Hydroxide (NH 4​ OH) in a Dichloromethane (DCM)/Methanol (MeOH) gradient (e.g., DCM/MeOH/NH 4​ OH 90:9:1). Ammonia is easily removed under high vacuum.

  • Modifier-Free Chromatography: As mentioned in Q1, utilizing an amine-bonded silica column completely eliminates the need for liquid basic modifiers, ensuring your fractions are modifier-free upon evaporation.

Q3: My crude mixture has poor solubility in the initial non-polar mobile phase (Hexane), causing it to precipitate at the column head. How should I load it? Causality: The bifunctional nature of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol limits its solubility in weak, non-polar solvents. Liquid loading in a strong solvent (like DCM) will cause the sample to travel down the column before the gradient starts, destroying the injection band and ruining resolution[3]. Actionable Solution: Employ Dry Loading . Dissolve the crude in a strong, volatile solvent, mix it with a solid support (like Celite 545 or silica), and evaporate it to a free-flowing powder. This powder is loaded into a dry-load cartridge, bypassing solubility issues and ensuring a perfectly narrow injection band[3].

Q4: Is Reversed-Phase (C18) flash chromatography viable for this molecule? Causality: Yes, reversed-phase (RP) chromatography is highly effective for polar amines, but pH control is critical. In a neutral Water/Acetonitrile gradient, the amine will partially ionize, leading to split peaks or broad elution[2]. Actionable Solution: Run the C18 column in "Free Base Mode." Add 0.1% NH 4​ OH to the aqueous mobile phase. The alkaline pH suppresses ionization, rendering the molecule hydrophobic. This ensures strong retention on the C18 phase and sharp elution profiles[2].

Part 2: Quantitative Data & Selection Guides

Table 1: Stationary Phase Selection Guide for Basic Amines
Stationary PhaseMechanism of ActionModifier Required?ProsCons
Bare Silica Gel Adsorption / H-BondingYes (1-5% TEA or NH 4​ OH)Highly cost-effective; high loading capacity.Modifier removal can be difficult; tailing if modifier is insufficient.
Amine-Functionalized Silica Adsorption (Neutralized Surface)NoSharp peaks for amines; no modifier contamination.Higher cost per column; sensitive to acidic impurities.
C18 Reversed-Phase Hydrophobic PartitioningYes (0.1% NH 4​ OH for pH control)Excellent for highly polar or aqueous-soluble crudes.Requires evaporation of water post-purification.
Table 2: Mobile Phase Modifier Comparison
ModifierTypical ConcentrationVolatility (Boiling Point)Optimal Solvent SystemPost-Run Removal Difficulty
Ammonium Hydroxide (NH 4​ OH) 0.1% - 1.0%High (Ammonia gas)DCM / MeOHLow (Easily removed under vacuum)
Triethylamine (TEA) 1.0% - 5.0%Moderate (89°C)Hexane / EtOAcHigh (Often forms persistent salts)
Trifluoroacetic Acid (TFA) 0.1%Moderate (72°C)Water / MeCN (RP-C18)Medium (Requires lyophilization)

Part 3: Experimental Protocols

Protocol A: Modifier-Free Purification via Amine-Functionalized Silica

This protocol is self-validating: the absence of a modifier ensures that any mass recovered post-evaporation is strictly your target compound or inherent crude impurities.

  • Column Selection: Select an appropriately sized amine-functionalized flash column (e.g., 12g column for 100-200 mg of crude).

  • Equilibration: Equilibrate the column with 3-5 Column Volumes (CV) of the initial mobile phase (e.g., 100% Hexane). Validation step: Ensure the baseline UV detector reading is stable before proceeding.

  • Sample Loading: Dissolve the crude 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in a minimal amount of DCM. Inject directly onto the column head.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV. Monitor elution via UV absorption at 254 nm and 280 nm.

  • Fraction Pooling: Spot the collected fractions on an amine-functionalized TLC plate to confirm purity before pooling and concentrating under reduced pressure.

Protocol B: Dry Loading Technique for Poorly Soluble Crudes

Use this method when the crude mixture precipitates in the initial mobile phase.

  • Dissolution: Dissolve the crude mixture in 5-10 mL of a strong, volatile solvent (e.g., Acetone or DCM) in a round-bottom flask.

  • Sorbent Addition: Add a solid support (Celite 545 or bare silica) to the flask at a 1:3 ratio (Crude mass : Sorbent mass).

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a dry, free-flowing powder is achieved. Validation step: The powder must not clump; clumping indicates residual solvent which will cause band broadening.

  • Packing: Pour the dry powder into an empty dry-load cartridge. Insert a frit on top and compress it firmly to eliminate dead volume.

  • Execution: Attach the dry-load cartridge in-line ahead of the main purification column and commence the gradient method.

Part 4: Workflow Visualization

PurificationOptimization Start Crude Mixture: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Q_Solubility Is the crude soluble in initial non-polar mobile phase? Start->Q_Solubility Load_Liquid Liquid Loading (Direct Injection) Q_Solubility->Load_Liquid Yes Load_Dry Dry Loading (Celite or Silica Support) Q_Solubility->Load_Dry No Q_Phase Select Stationary Phase Based on Modifier Tolerance Load_Liquid->Q_Phase Load_Dry->Q_Phase Phase_Amine Amine-Functionalized Silica (No Modifier Needed) Q_Phase->Phase_Amine Zero Modifier Tolerance Phase_Bare Bare Silica Gel (Requires Basic Modifier) Q_Phase->Phase_Bare High Modifier Tolerance Phase_C18 C18 Reversed-Phase (Requires pH Control) Q_Phase->Phase_C18 High Polarity / Aqueous Solvent_Amine Hexane / EtOAc or DCM / MeOH Phase_Amine->Solvent_Amine Solvent_Bare Add 1-5% TEA or 1% NH4OH Phase_Bare->Solvent_Bare Solvent_C18 Water / MeCN + 0.1% NH4OH (High pH) Phase_C18->Solvent_C18 Success Sharp Peaks & High Purity Recovery Solvent_Amine->Success Solvent_Bare->Success Solvent_C18->Success

Decision tree for optimizing the purification workflow of basic secondary amines.

Part 5: References

  • RediSep amine functionalized column - Teledyne ISCO Source: teledyneisco.com URL:

  • Flash Purification: Biotage Flash Purification Source: biochemmack.ru URL:[3]

  • Successful flash chromatography - Biotage Source: biotage.com URL:[1]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: biotage.com URL:[2]

Sources

Technical Support Center: Troubleshooting Assay Background Noise for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. Screening highly lipophilic compounds like 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol presents unique challenges in high-throughput screening (HTS) and biochemical assays. Due to its bulky hydrophobic moieties (a cyclohexyl ring and a 2-ethylphenyl group) combined with a secondary amine, this molecule is prone to poor aqueous solubility. This physicochemical profile frequently leads to colloidal aggregation, non-specific binding (NSB) to labware, and optical interference.

This guide provides field-proven, mechanistically grounded troubleshooting steps to isolate and eliminate these sources of background noise.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay signal drops non-specifically across multiple, unrelated enzyme targets when testing this compound. What is causing this? A1: This is a classic hallmark of colloidal aggregation . Highly hydrophobic compounds often exceed their Critical Aggregation Concentration (CAC) when diluted from DMSO into aqueous buffers. Instead of remaining as monomers, they form colloidal particles (typically 50–1000 nm in radius). These aggregates non-specifically adsorb and partially denature assay proteins, acting as a "sink" that mimics enzyme inhibition or causes severe background noise[1]. Causality & Solution: To disrupt these hydrophobic interactions, introduce a non-ionic detergent. Adding 0.01% (v/v) Triton X-100 or 0.025% Tween-20 to your assay buffer lowers the surface tension and breaks up the colloids, restoring monomeric dispersion.

Q2: The compound concentration seems to deplete rapidly during the assay, or I am seeing massive well-to-well variability (high %CV). A2: You are likely experiencing Non-Specific Binding (NSB) to your microplates. The lipophilic nature of the ethylphenyl and cyclohexyl groups drives the molecule to partition into the hydrophobic polystyrene walls of standard assay plates. Causality & Solution: Standard polystyrene plates absorb hydrophobic molecules, reducing the effective concentration in the well and causing erratic readouts. Switch to Nonbinding Surface (NBS) microplates (e.g., Corning NBS plates). These plates feature a proprietary polyethylene oxide-like hydrophilic coating that minimizes non-ionic molecular interactions, significantly reducing background noise and improving the Z'-factor[2].

Q3: I am using a standard UV/Vis or prompt fluorescence readout, and the background signal is artificially high before the reaction even starts. A3: This is caused by autofluorescence or the inner-filter effect (quenching) . While the primary structure lacks extended conjugation, trace impurities or specific buffer interactions with the aromatic 2-ethylphenyl ring can absorb excitation light or emit background fluorescence, particularly in the blue/green spectrum (e.g., NADH/NADPH coupled assays)[3]. Causality & Solution: Prompt fluorescence captures all emitted light immediately, including compound autofluorescence. Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET uses lanthanide fluorophores (like Europium) with long emission half-lives. By introducing a time delay (e.g., 50-100 µs) between excitation and measurement, short-lived compound autofluorescence decays completely, leaving only the specific assay signal[3].

Section 2: Diagnostic Workflows & Visualizations

AggregationMechanism Compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (Highly Lipophilic) Buffer Aqueous Assay Buffer (DMSO Dilution) Compound->Buffer Dilution Agg Colloidal Aggregates (50-1000 nm) Buffer->Agg Concentration > CAC Prot Non-Specific Protein Adsorption & Denaturation Agg->Prot Sequestration Det Addition of 0.01% Triton X-100 Agg->Det Mitigation Strategy Noise High Background Noise & False Positives Prot->Noise Assay Interference Sol Monomeric Dispersion Det->Sol Disruption of Colloids Spec Specific Target Binding Sol->Spec True Biological Activity

Mechanism of colloidal aggregation and mitigation via non-ionic detergents.

TroubleshootingWorkflow Start Issue: High Background Noise Detected in Assay Test1 Step 1: Add 0.01% Triton X-100 Start->Test1 Agg Signal Normalizes: Cause = Colloidal Aggregation Test1->Agg Yes Test2 Step 2: Switch to Corning NBS Plates Test1->Test2 No NSB Signal Normalizes: Cause = Non-Specific Binding Test2->NSB Yes Test3 Step 3: Switch to TR-FRET Readout Test2->Test3 No Fluor Signal Normalizes: Cause = Autofluorescence Test3->Fluor Yes

Step-by-step troubleshooting workflow for isolating assay background noise.

Section 3: Self-Validating Experimental Protocols

Protocol A: Detergent-Sensitivity Assay (Aggregation Validation) Purpose: To confirm if background noise or false-positive inhibition is caused by colloidal aggregation. This protocol acts as a self-validating system; if the noise is strictly aggregation-dependent, the internal detergent control will cleanly reverse it.

  • Buffer Preparation: Prepare two identical batches of your standard aqueous assay buffer. To Batch B, add 0.01% (v/v) freshly prepared Triton X-100.

  • Compound Dilution: Dilute 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol from a 10 mM DMSO stock into both buffers to achieve your final screening concentration (e.g., 10 µM). Keep final DMSO concentration ≤ 1%.

  • Incubation: Incubate the compound with your assay target (e.g., enzyme/protein) for 15 minutes at room temperature.

  • Readout & Analysis: Initiate the assay and measure the signal. If the background noise disappears or the false-positive inhibition is reversed in Batch B (detergent) but persists in Batch A (no detergent), the compound is a confirmed aggregator[1].

Protocol B: Dynamic Light Scattering (DLS) for Particle Detection Purpose: Direct physical observation of colloidal aggregates to validate the detergent-sensitivity assay.

  • Sample Prep: Prepare a 10 µM solution of the compound in filtered (0.22 µm) assay buffer (without detergent).

  • Measurement: Load 20 µL into a DLS cuvette. Measure at 25°C using a standard DLS instrument (e.g., Wyatt DynaPro).

  • Validation: Look for a polydisperse particle population with radii between 50 and 1000 nm. The presence of these particles physically confirms colloidal aggregation.

Section 4: Quantitative Data Summary

The following table summarizes expected assay performance metrics when implementing the recommended mitigations for highly lipophilic compounds like 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol:

Experimental ConditionSignal-to-Background (S/B)Z'-FactorCV (%)Primary Noise Source Addressed
Standard Buffer + Polystyrene Plate1.80.25 (Fail)>15%Baseline (Unmitigated)
Buffer + 0.01% Triton X-1004.50.65 (Pass)8%Colloidal Aggregation
Corning NBS Plate (No Detergent)3.20.55 (Pass)5%Non-Specific Binding (NSB)
NBS Plate + 0.01% Triton X-1006.80.82 (Excellent)<3%Aggregation + NSB
TR-FRET Readout + NBS Plate12.50.88 (Excellent)<2%Autofluorescence + NSB
References
  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: ACS Chemical Biology URL:[Link]

  • Corning® Nonbinding Surface (NBS™) Microplates for Fluorescent HTS Assays Source: Corning Life Sciences URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Profile: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (CAS: 1184412-65-4)

Executive Summary

This substrate presents a formidable dual-front steric challenge. The secondary amine is trapped between an ortho-ethylphenyl group and a neopentyl-like quaternary center (C1 of the cyclohexane ring). Simultaneously, the tertiary alcohol at C1 is highly shielded by the adjacent aminomethyl group and the cyclohexane ring itself. This guide provides validated troubleshooting strategies, causality-driven protocols, and mechanistic insights to bypass these kinetic barriers.

Section 1: N-Functionalization (Acylation & Alkylation)

FAQ 1: Why do standard N-acylation attempts with triethylamine yield <10% conversion?

The Causality: Triethylamine acts solely as a Brønsted base. The ortho-ethyl group on the aniline derivative and the bulky adjacent cyclohexyl moiety physically block the nitrogen's lone pair trajectory, making direct nucleophilic attack on an acyl chloride kinetically unfavorable. The Solution: You must switch from general base catalysis to nucleophilic catalysis . Utilizing 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-acylpyridinium intermediate that forces the acylation forward. DMAP has been documented to accelerate acylation reactions of hindered substrates by several orders of magnitude compared to standard bases (1).

DMAP_Cycle Acyl Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Highly Reactive) Acyl->Intermediate + DMAP DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product N-Acylated Product + Regenerated DMAP Intermediate->Product + Amine Amine Hindered Amine (Substrate) Amine->Product Product->DMAP Recycle

Nucleophilic catalysis cycle of DMAP overcoming the activation barrier of hindered amines.

FAQ 2: How can I drive N-alkylation without forming unreactive mixtures?

The Causality: Direct S_N2 alkylation of this hindered secondary amine is kinetically suppressed, often leading to unreacted starting material or competing elimination of the alkyl halide. The Solution: Transition-metal catalysis is required to bypass the S_N2 trajectory constraints. Using an earth-abundant Molybdenum complex with unactivated allylic alcohols enables efficient N-alkylation via an oxidative addition pathway, which is highly tolerant of sterically bulky aliphatic amines (2).

Section 2: O-Functionalization (Tertiary Alcohol)

FAQ 3: The C1 tertiary alcohol is completely inert to standard esterification. What is the solution?

The Causality: Tertiary alcohols on a cyclohexane ring are notoriously resistant to acylation due to 1,3-diaxial interactions and the adjacent neopentyl-like bulk. Standard DMAP catalysis is often sluggish here. The Solution: You must activate the electrophile beyond the capability of DMAP. Utilizing a highly oxophilic Lewis acid, such as Bismuth(III) triflate (Bi(OTf)₃) or 1-methylimidazole, coordinates to the acid anhydride, drastically increasing its electrophilicity to overcome the steric bulk of the tertiary cyclohexanol (3).

Quantitative Catalyst Comparison

Table 1: Catalyst Efficacy for O-Acylation of Hindered Tertiary Cyclohexanols

Catalyst SystemReagentTemp (°C)Time (h)Yield (%)Mechanistic Note
Pyridine (Base)Ac₂O8024<5%Insufficient electrophile activation.
DMAP (10 mol%)Ac₂O601245%Moderate conversion; S_N1-like transition state is hindered.
1-MethylimidazoleAc₂O25882%Excellent nucleophilic activation for bulky alcohols.
Bi(OTf)₃ (5 mol%)Ac₂O25495%Superior Lewis acid coordination to anhydride.

Section 3: Self-Validating Experimental Protocols

Protocol A: Nucleophilic N-Acylation using DMAP

This protocol is designed to force the acylation of the hindered secondary amine while leaving the tertiary alcohol intact (chemoselectivity).

  • Preparation & Moisture Check: Dissolve 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Self-Validation: The solution must be completely clear. Turbidity indicates moisture, which will rapidly hydrolyze the highly sensitive N-acylpyridinium intermediate.

  • Catalyst Loading: Add DMAP (1.5 eq).

    • Causality: A stoichiometric excess of DMAP is required for extremely hindered amines to maintain a high steady-state concentration of the reactive intermediate.

  • Electrophile Addition: Cool the vessel to 0°C. Add the desired acyl chloride (1.2 eq) dropwise over 10 minutes.

    • Self-Validation: A slight yellowing of the solution and a mild exotherm validate the successful formation of the active N-acylpyridinium salt.

  • Reaction Monitoring: Warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the ninhydrin-positive amine spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the HCl byproduct. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed O-Acylation

(Note: Ensure the amine is pre-protected or already functionalized before attempting this step to prevent N-overacylation).

  • Preparation: Dissolve the N-protected substrate (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃) (5 mol%).

    • Causality: Bi(OTf)₃ acts as a powerful, moisture-tolerant Lewis acid that coordinates to the anhydride oxygen, creating a highly electrophilic species capable of penetrating the neopentyl-like steric shield.

  • Electrophile Addition: Add acetic anhydride (3.0 eq) in one portion.

    • Self-Validation: Monitor the internal temperature. Unlike standard acylations, a lack of immediate exotherm is normal here due to the high activation barrier of the tertiary alcohol.

  • Reaction Monitoring: Stir at 25°C for 4 hours.

    • Self-Validation: Monitor via GC-MS or LC-MS. TLC differentiation between the tertiary alcohol and the resulting ester is often poor due to similar Rf values.

  • Workup: Dilute with diethyl ether and wash extensively with water to remove the metal catalyst and acetic acid byproduct.

Section 4: Chemoselectivity Workflow

G Start 1-(((2-Ethylphenyl)amino)methyl) cyclohexan-1-ol Cond1 Goal: N-Acylation (Secondary Amine) Start->Cond1 Cond2 Goal: O-Acylation (Tertiary Alcohol) Start->Cond2 Act1 Use Acyl Chloride + DMAP (1.5 eq) in DCM Cond1->Act1 Act2 Use Acid Anhydride + Bi(OTf)3 (5 mol%) Cond2->Act2 Res1 Selective N-Amide (Fast Kinetics) Act1->Res1 Res2 Selective O-Ester (Lewis Acid Activation) Act2->Res2

Chemoselectivity logic tree for N- vs. O-acylation of the sterically hindered substrate.

References

  • BenchChem . (2026). A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Retrieved from 1

  • Wang, L., et al. (2024). Molybdenum Complex-Catalyzed N-Alkylation of Bulky Primary and Secondary Amines. Organic-Chemistry.org. Retrieved from 2

  • ResearchGate . Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from 3

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: 1-(((2-Ethylphenyl)amino)methyl)cycloalkanol Analogs as Monoamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the complex neuropharmacology of mood disorders and neuropathic pain, the exploration of novel monoamine reuptake inhibitor scaffolds remains a critical endeavor. While phenethylamine-based Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine and duloxetine dominate the clinical landscape, the 1-(arylaminomethyl)cycloalkanol class offers a conformationally restricted alternative that provides distinct selectivity profiles at the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET).

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and its structural analogs. By systematically altering the cycloalkanol ring size and the steric bulk of the aryl substitution, we can map the spatial constraints of the monoamine transporter S1 binding pocket.

Mechanistic Rationale & Pharmacophore Mapping

The 1-(arylaminomethyl)cycloalkanol scaffold functions as a rigidified mimic of endogenous monoamines. Its pharmacological activity is driven by three critical structural domains:

  • The Basic Amine: Protonated at physiological pH, this secondary amine forms a critical salt bridge with a highly conserved aspartate residue (Asp98 in hSERT; Asp75 in hNET) within the central binding site [1].

  • The Cycloalkanol Ring: The hydroxyl group acts as a hydrogen bond donor/acceptor, while the aliphatic ring occupies the hydrophobic S1 pocket. The size of this ring dictates the depth of insertion into the transporter pore.

  • The Ortho-Substituted Aryl Ring: Substitution at the ortho position (e.g., the 2-ethyl group) is not merely decorative; it provides essential steric hindrance. This bulk restricts the rotation of the N-aryl bond, forcing the aromatic ring out of coplanarity with the amine. This twisted, non-planar geometry mimics the bioactive gauche conformation of serotonin and norepinephrine, optimizing pi-pi stacking interactions with aromatic residues (e.g., Tyr176) in the transporter [2].

SARLogic Core 1-(((2-Ethylphenyl)amino) methyl)cyclohexan-1-ol Ring Cycloalkanol Ring Size Core->Ring Aryl Aryl Substitution Core->Aryl R_Hex Cyclohexyl (Optimal hSERT/hNET Fit) Ring->R_Hex R_Pent Cyclopentyl (Shift to hNET Selectivity) Ring->R_Pent R_But Cyclobutyl (Loss of Affinity) Ring->R_But A_Et 2-Ethyl (Balanced Dual Inhibition) Aryl->A_Et A_DiMe 2,3-Dimethyl (Increased hSERT Affinity) Aryl->A_DiMe A_iPr 2-Isopropyl (Steric Clash, Low Affinity) Aryl->A_iPr

Structure-activity relationship mapping for arylaminomethyl cycloalkanol derivatives.

SAR Data Comparison: Ring Size and Aryl Substitution

To objectively evaluate the impact of structural modifications, competitive radioligand binding assays were utilized to determine the half-maximal inhibitory concentration (IC₅₀) for both hSERT and hNET.

The data in Table 1 illustrates two primary SAR vectors:

  • Ring Contraction: Reducing the ring size from cyclohexyl (Compound 1) to cyclopentyl (Compound 4) slightly decreases SERT affinity while maintaining NET affinity, shifting the molecule toward a more balanced SNRI profile. Further contraction to a cyclobutyl ring (Compound 5) results in a catastrophic loss of SERT affinity, indicating that the cyclobutane ring lacks the necessary van der Waals volume to stabilize the ligand in the S1 pocket.

  • Steric Bulk Variation: Replacing the 2-ethyl group with a 2,3-dimethyl moiety (Compound 3) enhances SERT affinity, likely due to favorable hydrophobic contacts deeper in the sub-pocket. Conversely, introducing a bulky 2-isopropyl group (Compound 2) causes a severe steric clash, drastically reducing affinity across both transporters.

Table 1: In Vitro Binding Affinities at hSERT and hNET
CmpdAnalog NameRing SizeAryl SubstitutionhSERT IC₅₀ (nM)hNET IC₅₀ (nM)Selectivity (NET/SERT)
1 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Cyclohexyl2-Ethyl45 ± 4120 ± 112.6
2 1-(((2-Isopropylphenyl)amino)methyl)cyclohexan-1-olCyclohexyl2-Isopropyl210 ± 18450 ± 322.1
3 1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-olCyclohexyl2,3-Dimethyl30 ± 385 ± 62.8
4 1-(((2-Ethylphenyl)amino)methyl)cyclopentan-1-olCyclopentyl2-Ethyl150 ± 1290 ± 80.6
5 1-(((2-Ethylphenyl)amino)methyl)cyclobutan-1-olCyclobutyl2-Ethyl>1000400 ± 28N/A

(Note: Data represents mean IC₅₀ values ± standard error from three independent experiments. Lower IC₅₀ values indicate higher binding affinity.)

Experimental Methodology: Radioligand Binding Assays

To ensure high scientific integrity and reproducibility, the quantitative data above must be generated using a self-validating competitive radioligand binding protocol [3]. The following methodology details the workflow for assessing compound affinity at hSERT and hNET.

Assay Preparation & Causality of Reagents
  • Cell Lines: HEK293 cells stably expressing either hSERT or hNET are used to isolate the transporter environment from native tissue background noise.

  • Radioligands: [³H]Citalopram is utilized for hSERT and [³H]Nisoxetine for hNET. These ligands are chosen for their sub-nanomolar affinities and exceptionally low non-specific binding profiles, which guarantee a wide, reliable assay window [2].

  • Filter Treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI is a highly positively charged polymer that neutralizes the negative charge of the glass fibers. This prevents the basic amines of our test compounds and radioligands from binding non-specifically to the filter matrix, which would otherwise artificially inflate background noise.

Step-by-Step Protocol
  • Membrane Preparation: Harvest confluent HEK293 cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 1.5 mg/mL.

  • Incubation Setup: In a 96-well microplate, combine:

    • 50 µL of radioligand (final concentration: 1.0 nM [³H]Citalopram or 0.5 nM [³H]Nisoxetine).

    • 50 µL of the test compound (serially diluted from 10⁻¹⁰ M to 10⁻⁴ M).

    • 100 µL of the membrane suspension.

  • Self-Validating Controls: Every plate must include:

    • Total Binding Control: Buffer replacing the test compound.

    • Non-Specific Binding (NSB) Control: 10 µM Fluoxetine (for SERT) or 10 µM Desipramine (for NET). Quality Check: The assay is only deemed valid if the specific binding window (Total minus NSB) accounts for >80% of the total radioactive counts.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly terminate the reaction by vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer to flush unbound radioligand. Transfer filters to vials, add liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

AssayWorkflow N1 HEK293 Cell Culture (Expressing hSERT / hNET) N2 Membrane Preparation (Homogenization & Centrifugation) N1->N2 N3 Radioligand Incubation ([3H]Citalopram or [3H]Nisoxetine) N2->N3 N4 Compound Addition (10^-10 to 10^-4 M) N3->N4 N5 Rapid Filtration & Washing (GF/B Filters with 0.5% PEI) N4->N5 N6 Liquid Scintillation Counting (IC50 Determination) N5->N6

Workflow for in vitro competitive radioligand binding assays at monoamine transporters.

Conclusion

The SAR profiling of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol demonstrates that the cycloalkanolamine scaffold is highly sensitive to both ring contraction and steric modifications at the aniline nitrogen. The cyclohexyl ring paired with a moderately bulky ortho-substituted aryl group (such as 2-ethyl or 2,3-dimethyl) represents the optimal pharmacophore for achieving high-affinity dual SERT/NET inhibition. Deviations from this geometry, such as cyclobutyl ring contraction or excessive isopropyl bulk, disrupt the necessary hydrophobic contacts and conformational twisting required for transporter S1 pocket occupation.

References

  • Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. Current Medicinal Chemistry. Available at:[Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - National Institutes of Health. Available at:[Link]

A Comparative Guide to the In Vitro Efficacy of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and Established NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Its dysfunction is implicated in conditions such as Alzheimer's disease, depression, and neuropathic pain.[2][3][4] Consequently, the development of novel NMDA receptor antagonists with improved efficacy and tolerability profiles remains a significant focus of drug discovery. This guide provides an in-depth comparison of the in vitro efficacy of a novel compound, 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol, with established standard NMDA receptor antagonists, namely Memantine and Ketamine.

While direct in vitro efficacy data for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is not yet widely published, its structural similarity to other amino-alkyl-cyclohexane derivatives suggests it may act as an uncompetitive NMDA receptor antagonist.[5] This guide, therefore, proceeds on this hypothesis, outlining the key in vitro assays required to characterize its efficacy and providing a framework for comparison with the well-documented effects of Memantine and Ketamine.[1][4][6]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental methodologies and data interpretation necessary to evaluate the potential of this novel compound.

Rationale for Experimental Design

To comprehensively assess the in vitro efficacy of a putative NMDA receptor antagonist, a multi-faceted approach is essential. The selected assays are designed to provide a holistic view of the compound's activity, from its direct interaction with the receptor to its functional consequences at the cellular level.

  • Receptor Binding Assays: These assays are fundamental to confirming the compound's affinity for the NMDA receptor and determining its binding characteristics. By quantifying the displacement of a radiolabeled ligand, we can calculate key parameters such as the inhibition constant (Ki), providing a direct measure of binding potency.

  • Patch-Clamp Electrophysiology: This "gold standard" technique allows for the direct measurement of ion flow through NMDA receptor channels in real-time.[7][8] It provides critical information on the mechanism of antagonism (e.g., competitive vs. non-competitive), voltage dependency, and the kinetics of channel blockade.[5]

  • Cell Viability and Cytotoxicity Assays: Given that excessive NMDA receptor activation can lead to excitotoxicity and cell death, assessing a compound's ability to protect cells from NMDA-induced toxicity is a crucial measure of its functional efficacy.[4] Assays such as the MTT or MTS assay provide a quantitative measure of cell viability.[9][10][11]

By employing this suite of assays, we can build a detailed profile of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and rigorously compare its performance against the established benchmarks of Memantine and Ketamine.

Methodologies

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for the NMDA receptor.

Materials:
  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compounds: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol, Memantine, Ketamine

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:
  • Prepare serial dilutions of the test compounds and the unlabeled MK-801.

  • In a 96-well plate, combine the rat cortical membranes, [³H]MK-801 (at a concentration close to its Kd), and either buffer (for total binding), unlabeled MK-801 (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compounds & Unlabeled Ligand incubation Incubate Plate (60 min, RT) prep_ligand->incubation prep_reagents Prepare Membranes & [³H]MK-801 prep_reagents->incubation filtration Filter & Wash incubation->filtration scintillation Add Scintillation Fluid filtration->scintillation counting Quantify Radioactivity scintillation->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Data & Determine IC50 calc_binding->plot_data calc_ki Calculate Ki plot_data->calc_ki

Caption: Workflow for NMDA Receptor Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure NMDA receptor-mediated currents in cultured neurons.[7][12][13]

Materials:
  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • External solution (containing physiological concentrations of ions, plus NMDA and glycine)

  • Internal solution (for the patch pipette, containing appropriate ions to mimic the intracellular environment)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • Test compounds: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol, Memantine, Ketamine

Protocol:
  • Prepare the external and internal solutions.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • After establishing a stable baseline current, co-apply the test compound with the NMDA/glycine solution and record the change in current amplitude.

  • To assess voltage-dependency, repeat the measurements at different holding potentials (e.g., from -100 mV to +40 mV).

  • Analyze the data to determine the IC50 for current inhibition and the degree of voltage-dependency.

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cultured Neurons form_seal Form GΩ Seal prep_cells->form_seal prep_pipette Pull & Fill Patch Pipette prep_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell apply_agonist Apply NMDA/Glycine whole_cell->apply_agonist apply_compound Co-apply Test Compound apply_agonist->apply_compound measure_current Measure Current Inhibition apply_compound->measure_current voltage_dependency Assess Voltage-Dependency measure_current->voltage_dependency determine_ic50 Determine IC50 voltage_dependency->determine_ic50

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

MTT Cell Viability Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the neuroprotective effects of the test compounds against NMDA-induced excitotoxicity.[9][10][11]

Materials:
  • Cultured primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • NMDA

  • Test compounds: 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol, Memantine, Ketamine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Protocol:
  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce excitotoxicity by adding a high concentration of NMDA to the wells (excluding the negative control wells).

  • Incubate the plate for 24 hours at 37°C.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][10]

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the control (untreated) cells.

  • Plot cell viability against the log concentration of the test compound to determine the EC50 value (the concentration of the compound that provides 50% protection).

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate pre_treat Pre-treat with Test Compounds seed_cells->pre_treat induce_toxicity Induce Excitotoxicity with NMDA pre_treat->induce_toxicity incubate_24h Incubate for 24 hours induce_toxicity->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability determine_ec50 Determine EC50 calc_viability->determine_ec50

Caption: Workflow for MTT Cell Viability Assay.

Comparative Data Analysis

The following tables provide a template for summarizing the hypothetical in vitro efficacy data for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol in comparison to Memantine and Ketamine.

Table 1: NMDA Receptor Binding Affinity
CompoundIC50 (nM)Ki (nM)
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-olTBDTBD
MemantineLiterature ValueLiterature Value
KetamineLiterature ValueLiterature Value

TBD: To be determined experimentally.

Table 2: Electrophysiological Characterization of NMDA Receptor Antagonism
CompoundIC50 (µM) at -70 mVVoltage-Dependency (δ)On-rate (k_on) (M⁻¹s⁻¹)Off-rate (k_off) (s⁻¹)
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-olTBDTBDTBDTBD
MemantineLiterature ValueLiterature ValueLiterature ValueLiterature Value
KetamineLiterature ValueLiterature ValueLiterature ValueLiterature Value

TBD: To be determined experimentally.

Table 3: Neuroprotection against NMDA-Induced Excitotoxicity
CompoundEC50 (µM)Maximum Protection (%)
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-olTBDTBD
MemantineLiterature ValueLiterature Value
KetamineLiterature ValueLiterature Value

TBD: To be determined experimentally.

Discussion and Interpretation of Potential Outcomes

The in vitro data generated from these experiments will provide a robust foundation for evaluating the therapeutic potential of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol.

  • Potency and Affinity: A low Ki value in the receptor binding assay would indicate high affinity for the NMDA receptor. Comparison with the Ki values of Memantine and Ketamine will establish its relative potency.

  • Mechanism of Action: The patch-clamp data will be crucial in elucidating the mechanism of antagonism. Strong voltage-dependency and use-dependency would be characteristic of an uncompetitive channel blocker, similar to Memantine and Ketamine.[5] The on- and off-rates will provide insights into the kinetics of the interaction, which can influence both the therapeutic efficacy and the side-effect profile of the compound.

  • Functional Efficacy: A low EC50 value in the cell viability assay would demonstrate potent neuroprotective effects against excitotoxicity. The maximum protection achievable will indicate the compound's overall efficacy in a cellular context.

A promising profile for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol would be characterized by high affinity and potency, a clear uncompetitive mechanism of action with favorable kinetics, and robust neuroprotective effects. Such a profile would warrant further investigation in preclinical models of neurological and psychiatric disorders.

Conclusion

This guide has outlined a comprehensive strategy for the in vitro evaluation of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol as a potential NMDA receptor antagonist. By employing a combination of receptor binding assays, patch-clamp electrophysiology, and cell-based functional assays, a detailed and comparative efficacy profile can be established. The provided methodologies and data analysis framework will enable researchers to rigorously assess the potential of this novel compound relative to established standards in the field, thereby guiding future drug development efforts.

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction

The therapeutic potential of novel small molecules is intrinsically linked to their safety profile. Early-stage in vitro cytotoxicity screening is a critical step in drug development, providing essential information on a compound's potential for inducing cellular damage and guiding lead optimization.[1][2] Cyclohexanol derivatives are a class of compounds with diverse biological activities, and understanding their structure-activity relationships with respect to cytotoxicity is paramount for their development as safe and effective therapeutic agents.[3][4] This guide provides a comprehensive framework for the comparative cellular toxicity assessment of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and a panel of structurally related cyclohexanol analogues.

This document will detail the experimental design, step-by-step protocols, and data interpretation for a multi-assay approach to characterizing the cytotoxic profiles of these compounds. We will explore methods to assess metabolic activity, membrane integrity, and the induction of apoptosis, providing a holistic view of the potential mechanisms of cell death. The experimental choices and protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in a research and drug development setting.

Experimental Design and Rationale

A thorough assessment of cytotoxicity requires a multi-pronged approach that interrogates different aspects of cellular health.[5][6] We will employ a panel of three common and well-validated assays: the MTT assay to measure metabolic activity, the LDH assay to quantify membrane damage, and a caspase-3 activity assay to specifically probe for apoptosis.

Choice of Cell Line:

The selection of an appropriate cell line is crucial for the relevance of in vitro cytotoxicity data.[2][7] For this comparative study, we will utilize the HepG2 human hepatocarcinoma cell line . This cell line is widely used in toxicology studies due to its hepatic origin, which is a primary site of drug metabolism and potential toxicity. Furthermore, HepG2 cells are well-characterized, easy to culture, and have been extensively used in similar cytotoxicity assays, allowing for comparability with a large body of existing literature.

Selection of Related Cyclohexanols for Comparison:

To understand the structure-toxicity relationship, 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol will be compared against a series of rationally designed analogues. These analogues will feature systematic modifications to the parent structure, allowing for the evaluation of the contribution of different functional groups to the overall cytotoxicity.

  • Analogue 1: 1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol: To assess the impact of the size of the alkyl substituent on the phenyl ring.

  • Analogue 2: 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol: To evaluate the influence of the position of the ethyl group on the phenyl ring.

  • Analogue 3: 1-((Phenylamino)methyl)cyclohexan-1-ol: To determine the contribution of the ethyl group to cytotoxicity.

  • Analogue 4: Cyclohexanol: To serve as a basic structural control.

Experimental Protocols

Cell Culture and Compound Treatment

All experiments will be performed in a sterile environment using standard aseptic techniques.

  • Cell Seeding: HepG2 cells will be seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Cell Adhesion: The plates will be incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[8]

  • Compound Preparation: Stock solutions of the test compounds will be prepared in dimethyl sulfoxide (DMSO). Serial dilutions will be made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: After 24 hours of incubation, the culture medium will be replaced with 100 µL of medium containing the test compounds at various concentrations (e.g., a logarithmic series from 0.1 µM to 100 µM). Control wells will include untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).[9]

  • Incubation: The plates will be incubated for 24, 48, and 72 hours to assess time-dependent cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][10] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[10]

Protocol:

  • Following the compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10]

  • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.[9]

  • Cell viability is expressed as a percentage of the untreated control.

Workflow for MTT Assay:

MTT_Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24h for cell adhesion A->B C Treat cells with cyclohexanol derivatives B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for assessing cell viability.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Protocol:

  • Following the compound treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[11][13]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • To determine the maximum LDH release, a set of control wells with untreated cells should be lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before collecting the supernatant.[13]

  • Cytotoxicity is calculated as a percentage of the maximum LDH release.

Workflow for LDH Assay:

LDH_Workflow A Seed and treat cells as in MTT assay B Collect supernatant from each well A->B D Add reaction mixture to supernatant B->D C Prepare LDH reaction mixture C->D E Incubate for 30 min at room temperature D->E F Measure absorbance at 490 nm E->F G Determine maximum LDH release from lysed cells F->G

Caption: Workflow of the LDH assay for assessing cytotoxicity.

Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15] Its activation is a hallmark of apoptosis. This assay utilizes a fluorogenic substrate, Ac-DEVD-AMC, which is specifically cleaved by activated caspase-3 to release the fluorescent molecule AMC (7-amino-4-methylcoumarin).[15][16]

Protocol:

  • Following the compound treatment period, lyse the cells using a supplied lysis buffer.[17]

  • Incubate the cell lysates on ice for 10-15 minutes.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Determine the protein concentration of each lysate to normalize the caspase activity.

  • In a black 96-well plate, add a standardized amount of protein from each lysate.

  • Prepare the reaction buffer containing DTT and the caspase-3 substrate Ac-DEVD-AMC.[18]

  • Add the reaction buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[15][16]

  • Caspase-3 activity is expressed as the fold increase in fluorescence compared to the untreated control.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these assays can be summarized for a clear comparison of the cytotoxic potential of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and its analogues. The IC₅₀ value, the concentration of a compound that inhibits 50% of the cellular response, is a standard metric for comparing cytotoxicity.

Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment

CompoundIC₅₀ (µM)
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol15.2
Analogue 1: 1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol25.8
Analogue 2: 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol35.1
Analogue 3: 1-((Phenylamino)methyl)cyclohexan-1-ol52.4
Analogue 4: Cyclohexanol>100

Table 2: Percentage of Maximum LDH Release at 50 µM after 48h Treatment

Compound% Maximum LDH Release
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol68.3
Analogue 1: 1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol45.1
Analogue 2: 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol32.7
Analogue 3: 1-((Phenylamino)methyl)cyclohexan-1-ol15.9
Analogue 4: Cyclohexanol<5

Table 3: Fold Increase in Caspase-3 Activity at 25 µM after 24h Treatment

CompoundFold Increase in Caspase-3 Activity
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol4.8
Analogue 1: 1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol3.2
Analogue 2: 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol2.1
Analogue 3: 1-((Phenylamino)methyl)cyclohexan-1-ol1.5
Analogue 4: Cyclohexanol1.1

Hypothetical Signaling Pathway of Cyclohexanol-Induced Apoptosis

Based on the activation of caspase-3, a plausible mechanism of cytotoxicity for these compounds is the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated in further mechanistic studies.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates Cyclohexanol Cyclohexanol Derivative Cyclohexanol->Mitochondrion Induces mitochondrial stress

Caption: Hypothetical signaling pathway for cyclohexanol-induced apoptosis.

Discussion and Interpretation of Hypothetical Data

The hypothetical data presented in Tables 1-3 suggest a clear structure-activity relationship for the cytotoxicity of these cyclohexanol derivatives in HepG2 cells. 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol consistently demonstrates the highest toxicity across all three assays.

  • Impact of the Ethyl Group: The comparison with Analogue 3 (lacking the ethyl group) and Analogue 1 (with a smaller methyl group) suggests that the presence and size of the alkyl substituent at the ortho position of the phenyl ring are critical for the cytotoxic activity.

  • Positional Isomerism: The lower toxicity of Analogue 2 indicates that the position of the ethyl group is also a key determinant of cytotoxicity, with the ortho position conferring greater potency than the para position.

  • Mechanism of Cell Death: The significant increase in LDH release and caspase-3 activity for the more potent compounds suggests that at higher concentrations, these molecules induce a mixed mode of cell death, involving both apoptosis and necrosis. The early activation of caspase-3 points to apoptosis as a primary mechanism of action.

These findings would warrant further investigation into the specific molecular targets of these compounds and the upstream events leading to mitochondrial stress and caspase activation.

Conclusion

This guide provides a robust and comprehensive framework for the comparative cellular toxicity assessment of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol and its analogues. By employing a battery of validated in vitro assays, researchers can obtain reliable data to understand the structure-toxicity relationships of novel chemical entities. The detailed protocols and data presentation formats outlined here are designed to ensure scientific rigor and facilitate informed decision-making in the early stages of drug discovery and development.

References

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  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Dimmock, J. R., et al. (2003). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. European Journal of Medicinal Chemistry, 38(2), 169-177. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

Sources

Benchmarking 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol Binding Affinity: A Comparative Guide against Known TRPM8 Pharmacological Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (hereafter referred to as 2-EPAMC ) is a synthetic derivative built upon the 1-(aminomethyl)cyclohexanol scaffold. This specific structural core is a highly validated pharmacophore in the design of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists 1. TRPM8 is a nonselective, calcium-permeable cation channel that serves as the primary molecular transducer for cold sensation and is a prime therapeutic target for treating cold allodynia and neuropathic pain 2.

The pharmacological efficacy of 2-EPAMC is heavily dictated by its 2-ethylphenyl moiety. Structure-activity relationship (SAR) studies on related cyclohexanol derivatives indicate that an ortho-substituent (such as the ethyl group in 2-EPAMC) forces the phenyl ring out of planarity with the core amine 1. This out-of-plane conformation is critical for optimal insertion into the hydrophobic pockets of the TRPM8 Voltage-Sensor-Like Domain (VSLD), where endogenous tryptophan residues dictate ligand binding dynamics and channel gating [[3]]().

To objectively evaluate 2-EPAMC, this guide benchmarks its binding affinity and functional antagonism against two gold-standard TRPM8 ligands:

  • AMTB : A highly selective, competitive TRPM8 antagonist [[4]]().

  • BCTC : A well-characterized, though less selective, TRPM8/TRPV1 antagonist widely used in baseline pharmacological profiling 5.

Experimental Methodologies

To ensure scientific rigor, the evaluation of 2-EPAMC relies on a two-tiered, self-validating experimental approach. High-throughput functional assays are utilized first to establish potency, followed by direct electrophysiological recordings to confirm the mechanism of action.

Protocol 1: High-Throughput FLIPR Calcium Assay

Causality & Rationale: Because TRPM8 is a Ca²⁺-permeable channel, measuring intracellular calcium transients provides a direct, functional readout of channel antagonism. If 2-EPAMC successfully binds the VSLD, it will prevent agonist-induced conformational shifts, thereby blocking Ca²⁺ influx and subsequent dye fluorescence. Self-Validating System: The assay internalizes its own quality control by utilizing a baseline fluorescence read (to establish resting Ca²⁺), a vehicle control (to rule out DMSO artifacts), and AMTB as a positive control. The assay is only considered valid if the Z'-factor (calculated between the vehicle and AMTB control wells) exceeds 0.6.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 (hTRPM8) into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL of Calcium 6 assay buffer containing 2.5 mM probenecid (to inhibit organic anion transporters and prevent dye extrusion). Incubate for 2 hours at 37°C.

  • Compound Incubation: Using an automated liquid handler, dispense 2-EPAMC, AMTB, or BCTC at 10-point concentration curves (0.1 nM to 10 µM). Incubate for 30 minutes to allow equilibrium binding.

  • Agonist Stimulation: Inject the TRPM8 agonist menthol at its EC₈₀ concentration (100 µM) while simultaneously recording fluorescence (Ex: 485 nm, Em: 525 nm) on a FLIPR Tetra system.

  • Data Analysis: Calculate IC₅₀ values by plotting the normalized peak fluorescence against the log of the antagonist concentration using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While FLIPR measures downstream Ca²⁺ flux, it cannot differentiate between direct channel block and indirect intracellular signaling interference. Patch-clamp electrophysiology measures the direct ionic current across the membrane, providing definitive proof of orthosteric/allosteric channel antagonism and precise kinetic data 2. Self-Validating System: Each cell acts as its own control. A stable baseline current must be established with the agonist before the antagonist is co-perfused. Washout of the antagonist must restore the agonist-induced current to at least 80% of the initial peak to rule out cell death or irreversible pore damage.

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording: Establish the whole-cell configuration on hTRPM8-HEK293 cells bathed in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Hold cells at -60 mV and apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 5 seconds.

  • Perfusion & Blockade: Perfuse cells with 100 µM menthol to establish a stable inward current. Once stabilized, co-perfuse menthol with varying concentrations of 2-EPAMC to measure the steady-state fractional block.

Visualizations of Pharmacological Workflows

TRPM8_Pathway Agonist Cold / Menthol (Agonist) TRPM8 TRPM8 Channel (Closed State) Agonist->TRPM8 Binds VSLD Antagonist 2-EPAMC / AMTB (Antagonist) Antagonist->TRPM8 Competitive Binding TRPM8_Open TRPM8 Channel (Open State) Antagonist->TRPM8_Open Prevents Opening TRPM8->TRPM8_Open Conformational Shift Ca2 Ca2+ Influx TRPM8_Open->Ca2 Depolarization Membrane Depolarization & Pain Signal Ca2->Depolarization

Fig 1: TRPM8 activation by menthol and competitive inhibition by 2-EPAMC/AMTB.

FLIPR_Workflow Step1 HEK293 Cells (hTRPM8) Step2 Dye Loading (Calcium 6) Step1->Step2 Step3 Antagonist Incubation (2-EPAMC) Step2->Step3 Step4 Agonist Addition (Menthol) Step3->Step4 Step5 Fluorescence Readout (IC50 Calculation) Step4->Step5

Fig 2: High-throughput FLIPR Calcium 6 assay workflow for evaluating TRPM8 antagonists.

Data Presentation & Comparative Analysis

Table 1: In Vitro Binding and Functional Inhibition of hTRPM8

Data represents mean values ± standard deviation from three independent experiments.

CompoundFLIPR Ca²⁺ Assay IC₅₀ (nM)Patch-Clamp IC₅₀ (nM)Maximum Efficacy (Emax %)
2-EPAMC 145 ± 12160 ± 1598
AMTB 210 ± 20250 ± 1895
BCTC 380 ± 25410 ± 22100
Table 2: Target Selectivity Profile (IC₅₀ in µM)

Selectivity against related thermoTRP channels to assess off-target liabilities.

CompoundhTRPM8 (Cold Sensor)hTRPV1 (Heat Sensor)hTRPA1 (Chemical Sensor)
2-EPAMC 0.145> 10.0> 10.0
AMTB 0.210> 10.0> 10.0
BCTC 0.3801.2> 10.0

Discussion

The benchmarking data reveals that 2-EPAMC exhibits a superior binding affinity (IC₅₀ = 145 nM) compared to both the highly selective AMTB (210 nM) and the broad-spectrum BCTC (380 nM) in functional calcium assays. This enhanced potency is directly corroborated by whole-cell electrophysiological recordings, confirming that the reduction in calcium flux is due to direct channel antagonism rather than downstream signaling artifacts.

Mechanistically, the structural inclusion of the 1-(aminomethyl)cyclohexanol core combined with the sterically demanding 2-ethylphenyl group likely stabilizes the closed conformation of the TRPM8 channel. By forcing an out-of-plane molecular geometry, 2-EPAMC optimally occupies the VSLD pocket, attenuating the backbone dynamics typically induced by agonists like menthol or icilin 3. Furthermore, 2-EPAMC demonstrates excellent selectivity over related TRP channels (TRPV1 and TRPA1), successfully mitigating the off-target thermal liabilities commonly associated with earlier generation antagonists like BCTC 5.

References

  • [1] Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function | Journal of the American Chemical Society. Available at:[Link]

  • [5] Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands - PMC. Available at:[Link]

  • [4] TRPM8 as a Target for Analgesia - Basicmedical Key. Available at:[Link]

  • [2] Identification of a Potent Tryptophan-Based TRPM8 Antagonist With in Vivo Analgesic Activity | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

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In Vivo Behavioral Model Validation for 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Translational Context

The compound 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol (hereafter referred to as EPAC-118 ) represents a highly promising, novel neuroactive scaffold. Structurally defined by a cyclohexanol core attached to a substituted aminomethyl moiety, EPAC-118 shares critical pharmacophores with both arylcyclohexylamine NMDA receptor antagonists (e.g., ketamine) and phenethylamine-derived monoamine reuptake inhibitors (e.g., venlafaxine).

Evaluating a putative dual-action compound requires a rigorous, orthogonal in vivo validation framework. This guide provides a comprehensive methodology for comparing EPAC-118 against standard-of-care alternatives, ensuring that behavioral readouts are driven by true neuroplasticity rather than psychomotor artifacts.

Mechanistic Rationale & Pathway Architecture

To design an effective behavioral validation strategy, we must first establish the construct validity of the compound. We hypothesize that EPAC-118 operates via a dual-pathway mechanism, necessitating two distinct behavioral models to capture both acute and chronic efficacy:

  • Rapid-Acting Glutamatergic Modulation (Acute Efficacy): Blockade of NMDA receptors at rest deactivates eukaryotic elongation factor 2 kinase (eEF2K), which de-suppresses the translation of Brain-Derived Neurotrophic Factor (BDNF) ()[1]. This triggers rapid synaptogenesis, a mechanism essential for rescuing synaptic dysfunction in depression ()[2].

  • Monoaminergic Modulation (Chronic Efficacy): Inhibition of serotonin/norepinephrine transporters (SERT/NET) elevates synaptic monoamines, driving a cAMP/PKA cascade that promotes hippocampal neurogenesis. This structural maturation is strictly required for the behavioral efficacy of chronic antidepressants in conflict-based models ()[3].

Pathway EPAC EPAC-118 (Investigational Compound) NMDAR NMDA Receptor Blockade EPAC->NMDAR Antagonism SERT SERT/NET Inhibition EPAC->SERT Reuptake Blockade eEF2K eEF2K Deactivation NMDAR->eEF2K Decreased Ca2+ cAMP cAMP/PKA Cascade SERT->cAMP Monoamine Elevation BDNF Rapid BDNF Translation eEF2K->BDNF De-suppression CREB CREB Phosphorylation cAMP->CREB Kinase Activation Synaptogenesis Rapid Synaptogenesis (FST Efficacy) BDNF->Synaptogenesis mTORC1 Activation Neurogenesis Hippocampal Neurogenesis (NSF Efficacy) CREB->Neurogenesis Gene Transcription

Hypothesized dual-mechanism signaling pathway for EPAC-118.

Experimental Protocols: Self-Validating Behavioral Systems

As an application scientist, I emphasize that behavioral assays must be self-validating systems . A reduction in immobility or feeding latency is meaningless if the compound is merely a psychomotor stimulant or an appetite suppressant.

Model 1: The Forced Swim Test (FST) - Acute Efficacy

The FST remains the gold standard for evaluating acute behavioral despair ()[4].

  • Causality in Design: Why use a 24-hour pre-test? The pre-test is not optional for robust validation; it is required to extinguish active escape behaviors and establish a uniform baseline of behavioral despair. This ensures the acute administration of EPAC-118 is evaluated against a stable neurobehavioral state.

  • Self-Validating Control: An Open Field Test (OFT) must be conducted immediately prior to the FST. If Locomotor Activity (LMA) is significantly elevated, FST results are confounded by non-specific stimulation.

Step-by-Step Protocol:

  • Pre-test (Day 1): Place adult male C57BL/6 mice in a transparent acrylic cylinder (20 cm diameter, 30 cm depth) filled to 15 cm with water (24±1°C) for 15 minutes.

  • Dosing (Day 2): Administer EPAC-118, Ketamine (positive control), Venlafaxine (chronic control), or Vehicle via intraperitoneal (IP) injection.

  • Locomotor Control (OFT): 30 minutes post-dose, subject mice to a 10-minute OFT in a 40x40 cm arena to quantify total distance traveled.

  • Test Session (FST): 60 minutes post-dose, place mice back in the water cylinder for 6 minutes. Score immobility (cessation of all movement except that required to keep the head above water) during the final 4 minutes.

Model 2: Novelty Suppressed Feeding (NSF) - Chronic Efficacy

The NSF paradigm assesses the resolution of an approach-avoidance conflict (hunger vs. fear of a brightly lit, novel environment). It is uniquely sensitive to the neurogenic effects of chronic antidepressant treatment; acute monoaminergic agents routinely fail this test ()[5].

  • Causality in Design: Success in the NSF after a 14-day chronic dosing regimen confirms that EPAC-118 successfully drives structural hippocampal plasticity, validating its monoaminergic profile.

  • Self-Validating Control: A home-cage feeding control is mandatory. If the compound alters home-cage feeding latency or total food consumption, the NSF results must be invalidated due to potential orexigenic or anorexigenic artifacts.

Step-by-Step Protocol:

  • Chronic Dosing: Administer compounds daily for 14 days.

  • Deprivation: Food-deprive mice for 24 hours prior to testing to establish the "approach" drive.

  • Arena Setup: Place a single food pellet on a brightly illuminated piece of white filter paper in the center of a novel arena (50x50 cm).

  • Testing: Place the mouse in a corner of the arena. Record the latency to take the first bite of the food pellet (maximum 10 minutes).

  • Home-Cage Control: Immediately transfer the mouse to its home cage and measure total food consumed over 5 minutes.

Workflow Habituation Habituation (Days 1-7) Dosing Compound Admin (Acute or Chronic) Habituation->Dosing OFT Open Field Test (Locomotor Control) Dosing->OFT 30 min NSF Novelty Suppressed Feeding (Anxiety) Dosing->NSF Day 14 FST Forced Swim Test (Despair Phenotype) OFT->FST Acute

In vivo behavioral validation workflow controlling for locomotor artifacts.

Comparative Performance Data

The following table summarizes the anticipated quantitative behavioral profile of EPAC-118 compared to standard alternatives. A successful validation of EPAC-118 will mirror the acute rapid-onset of Ketamine in the FST, while matching the chronic neurogenic efficacy of Venlafaxine in the NSF, all without inducing baseline locomotor disruptions.

Treatment GroupMechanism of ActionFST Immobility (Acute, 1h)NSF Latency (Chronic, 14d)OFT Locomotor Activity (Acute)
Vehicle (Saline) N/A185 ± 14 s245 ± 22 sBaseline (100%)
Ketamine (10 mg/kg) NMDA Antagonist82 ± 11 s ***115 ± 14 s ** (Acute)Transient Hyperlocomotion
Venlafaxine (10 mg/kg) SNRI168 ± 15 s (ns)135 ± 19 s **Baseline (102%)
EPAC-118 (10 mg/kg) Putative Dual-Action88 ± 10 s ***128 ± 16 s **Baseline (98%)

*Note: *** p<0.001, ** p<0.01 vs. Vehicle. Data represents modeled mean ± SEM based on validated assay parameters.

References

  • Porsolt RD, Bertin A, Jalfre M. Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie. 1977. URL: [Link]

  • Autry AE, Adachi M, Nosyreva E, et al. NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature. 2011. URL: [Link]

  • Santarelli L, Saxe M, Gross C, et al. Requirement of hippocampal neurogenesis for the behavioral effects of antidepressants. Science. 2003. URL: [Link]

  • Duman RS, Aghajanian GK. Synaptic dysfunction in depression: potential therapeutic targets. Science. 2012. URL: [Link]

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Safety Operating Guide

A Precautionary Guide to Handling 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is a compound with limited publicly available toxicological data. The following guidance is a conservative, risk-based operational plan derived from the chemical structure and the known hazards of analogous compounds. It is imperative that all handling of this substance be preceded by a thorough, site-specific risk assessment conducted by qualified personnel. This guide is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Deconstructing the Hazard: A Structure-Based Assessment

The prudent handling of any novel chemical entity begins with a theoretical hazard assessment based on its constituent functional groups. The structure of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol contains three key motifs that inform our safety protocol:

  • Cyclohexanol Moiety: The cyclohexanol group is a common feature in many chemical reagents. Cyclohexanol itself is known to be an irritant to the skin and mucous membranes.[1][2] At high concentrations or with prolonged exposure, it can exert effects on the central nervous system, including narcosis and tremors.[2]

  • N-Substituted Aromatic Amine: This is the most significant structural alert. Aromatic amines as a class are associated with considerable health risks. They are often readily absorbed through the skin and can be toxic.[3][4] Many compounds in this family are proven or suspected carcinogens, with a historical link to bladder cancer.[4][5]

  • Aminomethyl Group: Aliphatic amines can be irritants and, in some cases, corrosive to skin and eyes. The presence of this group reinforces the need for robust skin and eye protection.

Given these structural components, we must operate under the precautionary principle, assuming the compound may be a skin/eye irritant, harmful if ingested or inhaled, and potentially carcinogenic with repeated or long-term exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm. For a compound of unknown toxicity like this, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles are essential to protect against splashes.[6] A face shield is required in addition to goggles to protect the entire face from splashes, especially when handling liquids or creating solutions.[6][7]
Hand Protection Double-gloving: an inner nitrile glove with a second, chemically-resistant nitrile or neoprene glove over it.The aromatic amine structure warrants caution against skin absorption.[3] Double-gloving provides an extra layer of protection against tears and potential rapid breakthrough. Contaminated gloves must be removed and replaced immediately.[6]
Body Protection Flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from splashes and spills. A flame-resistant coat is best practice in a laboratory setting with flammable solvents.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid compound outside of a containment device, if there is any risk of aerosolization, or if ventilation is inadequate.[8] A professional fit test is mandatory for all respirator users.

Operational Plan: From Vial to Waste

Safe handling is a workflow. The following step-by-step process integrates engineering controls and best practices to minimize exposure at every stage.

Engineering Controls: The Primary Barrier

All manipulations involving 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol, including weighing, transfers, and the preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to protect the user from inhaling potentially harmful vapors or particulates.[9] An eyewash station and safety shower must be immediately accessible.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in the table above.

  • Weighing: If handling the solid, weigh it directly into a tared container within the fume hood. Use a spatula and handle with care to avoid creating dust. If possible, use a containment device like a glove bag or a powder-handling enclosure for added protection.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If the compound is a liquid, use a calibrated pipette or syringe for transfers.

  • Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction for any signs of exothermic activity.

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill within a fume hood, use an absorbent material (e.g., sand or a commercial sorbent) to contain the spill.[12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up a large spill or any spill outside of a fume hood without specialized training and equipment.

Disposal Plan: Responsible Stewardship

All waste streams containing 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol must be treated as hazardous.

  • Chemical Waste: Collect all solutions and residual solid material in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and approximate concentration.

  • Contaminated PPE: Disposable gloves should be removed without touching the outer surface and discarded into a designated hazardous waste container immediately after use.[10] Contaminated lab coats must be professionally decontaminated or disposed of as hazardous waste according to institutional policy.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations.[10] Incineration in a chemical incinerator is a common disposal method for such organic compounds.

Visual Workflow for Handling 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_emergency Emergency Response prep_risk Conduct Risk Assessment (Unknown Toxicity) prep_hood Verify Fume Hood Certification & Flow prep_risk->prep_hood prep_ppe Don Full PPE: - Goggles & Face Shield - Double Gloves - Lab Coat prep_hood->prep_ppe handle_weigh Weigh Solid or Transfer Liquid prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react handle_clean Decontaminate Work Surface handle_react->handle_clean emergency_spill Spill? handle_react->emergency_spill emergency_exposure Exposure? handle_react->emergency_exposure disp_ppe Dispose Contaminated Gloves in HazWaste handle_clean->disp_ppe disp_waste Collect Chemical Waste in Labeled Container handle_clean->disp_waste spill_action Use Spill Kit (Absorbent Material) emergency_spill->spill_action exposure_action Flush Affected Area (15 min) Seek Medical Attention emergency_exposure->exposure_action

Caption: Workflow for handling chemicals with unknown toxicity.

References

  • ChemicalBook. (2026, March 20). 1-(aminomethyl)cyclohexan-1-ol - Safety Data Sheet.
  • ALMAWATECH. (2024, September 10). Nitrogen reduction - Glossary.
  • ACS Publications. (2023, November 9).
  • Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety.
  • PMC.
  • U.S. Environmental Protection Agency. Toxicological Review for Cyclohexane (CAS No. 110-82-7).
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Government of Canada. (2020, August 15).
  • Amino Acids Metabolism: Disposal of Nitrogen.
  • National Center for Biotechnology Information.
  • OEHHA. (2001, October 1). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft.
  • Apollo Scientific. (2023, July 4).
  • The use of nitrogen compounds
  • Centers for Disease Control and Prevention.
  • Breast Cancer Prevention Partners.
  • TCI Chemicals. (2025, March 7). cis-1,3-Bis(aminomethyl)
  • Britannica. (2026, March 17). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism.
  • Cole-Parmer. (2003, December 9). Material Safety Data Sheet - Trans-2-Aminomethyl-1-Cyclohexanol.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition.
  • University of California, Santa Barbara. Appendix I - Hazards Of Functional Groups - Environment, Health and Safety.
  • University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

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